CAS Number: 544-00-3 This in-depth technical guide provides a comprehensive overview of Diisopentylamine, tailored for researchers, scientists, and drug development professionals. The document details its chemical and ph...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 544-00-3
This in-depth technical guide provides a comprehensive overview of Diisopentylamine, tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and known applications, with a focus on data presentation in structured tables and detailed experimental methodologies.
Chemical and Physical Properties
Diisopentylamine, also known as bis(3-methylbutyl)amine, is a secondary amine with the chemical formula C10H23N. It is a colorless to light yellow liquid with a characteristic amine odor. Below is a summary of its key physicochemical properties.
¹H NMR: The proton NMR spectrum of a secondary amine like Diisopentylamine would be expected to show signals corresponding to the protons on the carbon atoms adjacent to the nitrogen, the methine protons of the isopentyl group, and the terminal methyl protons. The N-H proton signal would likely be a broad singlet. For the related compound, diisopropylamine, characteristic shifts are observed around 2.9 ppm for the methine protons and 1.0 ppm for the methyl protons.[2]
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the isopentyl chains. For the analogous diisopropylamine, signals appear for the methine and methyl carbons.[3][4]
Infrared (IR) Spectroscopy:
The IR spectrum of Diisopentylamine is expected to exhibit characteristic absorption bands for secondary amines. Key expected peaks include N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹), C-N stretching vibrations (around 1020-1220 cm⁻¹), and C-H stretching and bending vibrations from the alkyl chains.
Mass Spectrometry (MS):
Electron ionization mass spectrometry of Diisopentylamine would likely result in a molecular ion peak [M]⁺ at m/z 157. The fragmentation pattern of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] For Diisopentylamine, this would lead to the loss of a propyl radical to form a prominent fragment ion. The fragmentation of the related dimethylamine (B145610) shows a characteristic base peak at m/z 44, resulting from the loss of a hydrogen atom.[7]
Synthesis of Diisopentylamine
A common and effective method for the synthesis of secondary amines like Diisopentylamine is through reductive amination. This process involves the reaction of an aldehyde or ketone with a primary amine in the presence of a reducing agent.
Hypothetical Synthesis via Reductive Amination:
A plausible synthetic route to Diisopentylamine is the reductive amination of isovaleraldehyde (B47997) with isoamylamine.
An In-depth Technical Guide to the Physical Properties of N,N-Bis(3-methylbutyl)amine
For Researchers, Scientists, and Drug Development Professionals Introduction N,N-Bis(3-methylbutyl)amine, also known as diisoamylamine, is a secondary amine with the chemical formula C10H23N.[1][2][3][4][5][6][7] Its mol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(3-methylbutyl)amine, also known as diisoamylamine, is a secondary amine with the chemical formula C10H23N.[1][2][3][4][5][6][7] Its molecular structure, consisting of two isoamyl groups attached to a nitrogen atom, imparts specific physical characteristics that are crucial for its application in various chemical syntheses and as a solvent.[1] This guide provides a comprehensive overview of the core physical properties of N,N-Bis(3-methylbutyl)amine, complete with experimental protocols for their determination.
Core Physical Properties
The physical properties of a compound are fundamental to its handling, application, and role in chemical processes. The key physical properties of N,N-Bis(3-methylbutyl)amine are summarized in the table below.
Accurate determination of physical properties is paramount in chemical research. The following sections detail the general experimental methodologies for measuring the key physical properties of liquid amines like N,N-Bis(3-methylbutyl)amine.
Determination of Boiling Point
The boiling point is a critical indicator of a liquid's volatility. A common and effective method for its determination is the distillation method.
Methodology: Simple Distillation
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
Sample Preparation: Place a known volume of N,N-Bis(3-methylbutyl)amine into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
Heating: Begin heating the flask gently with the heating mantle.
Observation: Monitor the temperature as the liquid begins to boil and the vapor rises into the distillation head. The temperature will stabilize as the vapor condenses and drips into the receiving flask.
Data Recording: Record the stable temperature reading on the thermometer. This temperature is the boiling point of the substance at the recorded atmospheric pressure.
Determination of Density
Density is a fundamental property that relates the mass of a substance to the volume it occupies.
Methodology: Pycnometer Method
Apparatus Preparation: Thoroughly clean and dry a pycnometer (a small glass flask with a precise volume).
Mass of Empty Pycnometer: Accurately weigh the empty pycnometer using an analytical balance.
Mass of Pycnometer with Sample: Fill the pycnometer with N,N-Bis(3-methylbutyl)amine, ensuring no air bubbles are trapped. Weigh the filled pycnometer.
Volume Determination: To determine the precise volume of the pycnometer, empty and clean it, then fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it.
Calculation: The density of N,N-Bis(3-methylbutyl)amine can be calculated using the formula:
Density = (Mass of sample) / (Volume of pycnometer)
Determination of Refractive Index
The refractive index is a measure of how much light bends, or refracts, when it passes through a substance.
Methodology: Abbe Refractometer
Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
Sample Application: Place a few drops of N,N-Bis(3-methylbutyl)amine onto the prism of the refractometer.
Measurement: Close the prism and adjust the light source and eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
Reading: Read the refractive index value directly from the instrument's scale. It is crucial to also record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.
Determination of Solubility
Solubility provides insight into the intermolecular forces between the solute and the solvent.
Methodology: Visual Titration Method
Solvent Preparation: In a series of test tubes, place a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, diethyl ether, chloroform).
Solute Addition: To each test tube, add a small, measured amount of N,N-Bis(3-methylbutyl)amine (e.g., 0.1 mL).
Observation: Agitate the mixture and observe if the amine dissolves completely.
Incremental Addition: Continue adding the amine in small, measured increments, agitating after each addition, until the solution becomes saturated (i.e., no more amine dissolves, and a separate phase appears).
Quantification: The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively by calculating the amount of solute dissolved in a given volume of solvent to reach saturation.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of N,N-Bis(3-methylbutyl)amine.
Caption: Workflow for Determining Physical Properties.
A Comprehensive Technical Guide to the Solubility of Diisoamylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract Diisoamylamine, a secondary aliphatic amine, is a versatile chemical intermediate with applications in various sectors, including pharmaceuticals a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisoamylamine, a secondary aliphatic amine, is a versatile chemical intermediate with applications in various sectors, including pharmaceuticals and agrochemicals. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a detailed overview of the solubility characteristics of diisoamylamine, principles governing its solubility, and standardized experimental protocols for the precise quantitative determination of its solubility. Due to the limited availability of specific quantitative data in public literature, this guide emphasizes robust methodologies to enable researchers to generate reliable data tailored to their specific needs.
Introduction to Diisoamylamine and its Physicochemical Properties
Diisoamylamine (CAS No. 544-00-3), also known as bis(3-methylbutyl)amine, is a secondary amine with the molecular formula C₁₀H₂₃N. Its structure consists of a nitrogen atom bonded to two isoamyl (3-methylbutyl) groups. This structure, characterized by branched, nonpolar alkyl chains, significantly influences its physical and chemical properties, including its solubility.
Key Physicochemical Properties of Diisoamylamine:
Property
Value
Reference
Molecular Formula
C₁₀H₂₃N
[General Knowledge]
Molecular Weight
157.30 g/mol
[General Knowledge]
Appearance
Colorless to light yellow liquid
[General Knowledge]
Boiling Point
187-188 °C
[General Knowledge]
Density
~0.774 g/cm³
[General Knowledge]
pKa
~11.10 (Predicted)
[General Knowledge]
The relatively large, nonpolar alkyl structure of diisoamylamine suggests a high affinity for nonpolar and weakly polar organic solvents, a characteristic typical of higher aliphatic amines.[1][2] The lone pair of electrons on the nitrogen atom also allows for hydrogen bonding with protic solvents, although this interaction is less significant than in primary amines.[3]
Solubility of Diisoamylamine: Qualitative and Analog Data
Quantitative solubility data for diisoamylamine across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the general principles of amine solubility, a qualitative assessment can be made.[4][5] Aliphatic amines are generally soluble in a wide array of organic solvents.[1]
The following table summarizes the available qualitative solubility information for diisoamylamine and quantitative data for structurally similar amines to provide a comparative reference. "Miscible" indicates solubility in all proportions. This table also serves as a template for researchers to record their experimentally determined quantitative data.
Table 1: Solubility of Diisoamylamine and Structurally Similar Amines
Note: "Expected to be Soluble/Miscible" is based on the general principles of "like dissolves like" for aliphatic amines.[1][4] Experimental verification is necessary for quantitative assessment.
Experimental Protocols for Determining Solubility
To obtain precise and reliable quantitative solubility data for diisoamylamine, standardized experimental procedures are essential. The following sections detail two widely accepted methods: the Shake-Flask Method for determining thermodynamic solubility and a Gravimetric Method for direct mass-based measurement.
Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the equilibrium solubility of a substance in a solvent.[10][11]
Objective: To determine the saturation concentration of diisoamylamine in a specific organic solvent at a controlled temperature.
Materials:
High-purity diisoamylamine
Analytical grade organic solvent of interest
Temperature-controlled orbital shaker or water bath
Calibrated analytical balance (± 0.1 mg)
Glass vials with PTFE-lined screw caps
Calibrated positive displacement pipettes or gas-tight syringes
Syringe filters (chemically compatible with the solvent and amine)
Appropriate analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection, GC-FID)
Volumetric flasks and appropriate glassware for dilutions
Procedure:
Preparation of Supersaturated Solution:
Add an excess amount of diisoamylamine to a known volume of the selected organic solvent in a glass vial. The excess is crucial to ensure that equilibrium is reached with an undissolved phase present.
Securely cap the vial to prevent solvent evaporation.
Equilibration:
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[12]
Phase Separation:
After the equilibration period, cease agitation and allow the vial to rest in the temperature-controlled environment for at least 24 hours to allow for the complete separation of the two phases (the solvent saturated with diisoamylamine and the excess diisoamylamine).
Sampling:
Carefully withdraw a known volume of the clear, supernatant (the solvent phase) using a calibrated pipette or syringe. It is critical not to disturb the undissolved diisoamylamine layer.
Immediately filter the collected aliquot through a chemically compatible syringe filter to remove any micro-droplets of the undissolved amine.
Quantification:
Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of diisoamylamine.
Prepare a calibration curve using standard solutions of diisoamylamine of known concentrations in the same solvent.
Calculation:
Calculate the solubility of diisoamylamine in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in g/L, mg/mL, or as a mole fraction.
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute has a low volatility.[13][14][15]
Objective: To determine the mass of diisoamylamine that dissolves in a known mass or volume of an organic solvent at a specific temperature.
Materials:
High-purity diisoamylamine
Analytical grade organic solvent of interest
Temperature-controlled environment (e.g., incubator or water bath)
Calibrated analytical balance (± 0.1 mg)
Glass vials with PTFE-lined screw caps
Shaker or magnetic stirrer
Pre-weighed evaporation dishes or beakers
Vacuum oven or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation
Procedure:
Preparation of Saturated Solution:
Follow steps 1 and 2 from the Shake-Flask Method to prepare a saturated solution of diisoamylamine in the chosen solvent at a constant temperature.
Phase Separation and Sampling:
Allow the mixture to stand undisturbed at the controlled temperature until a clear separation of phases is observed.
Carefully pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry evaporation dish.
Reweigh the dish with the aliquot to determine the mass of the saturated solution.
Solvent Evaporation:
Place the evaporation dish in a vacuum oven at a temperature below the boiling point of diisoamylamine but sufficient to evaporate the solvent. Alternatively, evaporate the solvent under a gentle stream of inert gas.
Continue the evaporation process until all the solvent has been removed and the mass of the dish with the remaining diisoamylamine is constant.
Weighing and Calculation:
Allow the dish to cool to room temperature in a desiccator and then weigh it accurately.
The mass of the dissolved diisoamylamine is the final mass of the dish minus the initial mass of the empty dish.
The mass of the solvent is the mass of the saturated solution aliquot minus the mass of the dissolved diisoamylamine.
Calculate the solubility as the mass of diisoamylamine per mass of the solvent (e.g., g/100 g of solvent) or per volume of the solvent (e.g., g/100 mL of solvent, if the density of the solvent is known).
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols for determining the solubility of diisoamylamine.
An In-depth Technical Guide to the Physicochemical Properties of Diisoamylamine: Boiling and Melting Points Introduction Diisoamylamine (CAS No. 544-00-3), a secondary amine with the chemical formula C10H23N, is a colorl...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Physicochemical Properties of Diisoamylamine: Boiling and Melting Points
Introduction
Diisoamylamine (CAS No. 544-00-3), a secondary amine with the chemical formula C10H23N, is a colorless to pale yellow liquid utilized as a solvent and an intermediate in various chemical syntheses.[1][2][3] For researchers, scientists, and professionals in drug development, a thorough understanding of its physicochemical properties is paramount for its effective application and for ensuring the purity of synthesized compounds. This guide provides a detailed overview of the boiling and melting points of diisoamylamine, the experimental protocols for their determination, and a logical workflow for purity assessment.
Physicochemical Data of Diisoamylamine
The fundamental physical properties of diisoamylamine are summarized below. These constants are critical for its handling, storage, and application in experimental settings.
Experimental Protocols for Determination of Physical Constants
Accurate determination of boiling and melting points is crucial for verifying the identity and purity of a substance. Impurities typically cause a depression in the melting point and an elevation or broadening of the boiling point range.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-reflux capillary method is a precise technique.
Sample Preparation: Place a few milliliters of diisoamylamine into the small test tube.
Capillary Insertion: Invert the sealed capillary tube and place it inside the test tube containing the sample, with the open end submerged in the liquid.
Apparatus Setup: Secure the test tube in the heating block and immerse a thermometer or temperature probe into the sample, ensuring the bulb is close to the capillary but not touching it.
Heating: Begin heating the apparatus at a steady and slow rate. As the temperature rises, air trapped in the capillary tube will be expelled, visible as a slow stream of bubbles.
Observation: As the liquid approaches its boiling point, the rate of bubbling from the capillary will increase significantly to form a continuous stream.
Recording the Boiling Point: Stop heating once a rapid and continuous stream of bubbles is observed. The bubbling will slow down as the apparatus cools. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.
Verification: For accuracy, allow the apparatus to cool and repeat the determination. A pure compound will exhibit a sharp and consistent boiling point.
Determination of Melting Point
Given the low melting point of diisoamylamine (-44°C), a standard heating block apparatus is unsuitable. A specialized low-temperature apparatus or a cooling bath method is required.
Materials:
Capillary tube
Low-temperature thermometer or digital probe
Cooling bath (e.g., dry ice/acetone or ethanol)
Stirring mechanism
Sample of diisoamylamine (previously frozen)
Procedure:
Sample Preparation: A small, solidified sample of diisoamylamine is introduced into a capillary tube.
Apparatus Setup: The capillary tube is attached to a low-temperature thermometer. The assembly is then placed in a cooling bath that has been cooled to a temperature below the expected melting point.
Controlled Warming: The bath is allowed to warm very slowly while being continuously stirred to ensure uniform temperature distribution.
Observation and Recording: The sample is observed closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.
Purity Assessment: A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.
Visualization of Purity Assessment Workflow
The determination of physical constants like boiling and melting points is a fundamental step in the quality control and purity verification of chemical compounds. The following workflow illustrates the logical steps a researcher would take to assess a sample of diisoamylamine.
An In-depth Technical Guide to Diisoamylamine: Molecular Weight and Formula For researchers, scientists, and professionals engaged in drug development and organic synthesis, a precise understanding of the fundamental pro...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to Diisoamylamine: Molecular Weight and Formula
For researchers, scientists, and professionals engaged in drug development and organic synthesis, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and chemical formula of diisoamylamine, a key secondary amine used in various chemical applications.
Core Molecular Data
Diisoamylamine, also known as Diisopentylamine or 3-methyl-N-(3-methylbutyl)butan-1-amine, is a branched-chain aliphatic amine. Its fundamental properties are summarized below.
Quantitative Data Summary
The essential molecular details of diisoamylamine are presented in the following table for clarity and quick reference.
The relationship between the common name, chemical formula, and molecular weight is a foundational concept in chemistry. The name "diisoamylamine" describes the structure, which directly translates to a specific molecular formula. The molecular weight is then calculated from this formula based on the atomic weights of its constituent elements.
Figure 1. Logical workflow from chemical name to molecular weight.
Experimental Protocols
The determination of molecular weight and formula for a compound like diisoamylamine typically involves standard analytical chemistry techniques.
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry is the primary technique for determining the molecular weight of a compound.
Methodology:
Sample Preparation: A dilute solution of diisoamylamine is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds like diisoamylamine. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion (M+).
Mass Analysis: The resulting ions are accelerated into a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).
Detection: A detector measures the abundance of ions at each m/z value. The peak corresponding to the intact molecular ion provides the molecular weight. For diisoamylamine, a prominent peak would be expected at an m/z value corresponding to its monoisotopic mass (~157.18 u).
Elemental Analysis for Molecular Formula Confirmation
Elemental analysis is used to determine the empirical formula of a compound, which can then be used in conjunction with the molecular weight to determine the molecular formula.
Methodology:
Combustion: A precisely weighed sample of diisoamylamine is combusted in a furnace with an excess of oxygen.
Gas Separation: The combustion products (CO₂, H₂O, and N₂) are passed through a series of columns that separate them.
Detection: The amount of each gas is measured using thermal conductivity detectors.
Calculation: The masses of carbon, hydrogen, and nitrogen in the original sample are calculated from the amounts of CO₂, H₂O, and N₂ produced. These masses are converted to percentages and used to derive the empirical formula. The molecular formula is then determined by finding the integer multiple of the empirical formula that matches the molecular weight obtained from mass spectrometry. For diisoamylamine, the analysis would yield percent compositions of approximately C 76.36%, H 14.74%, and N 8.90%.
For Researchers, Scientists, and Drug Development Professionals Abstract Diisoamylamine, a secondary amine with the chemical formula C₁₀H₂₃N, is a versatile compound with a range of applications in organic synthesis and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisoamylamine, a secondary amine with the chemical formula C₁₀H₂₃N, is a versatile compound with a range of applications in organic synthesis and materials science. This document provides an in-depth overview of its chemical properties, synonyms, and potential applications. Detailed experimental protocols for its use as a corrosion inhibitor and in organic synthesis are presented, providing a practical resource for laboratory professionals.
Chemical Identity and Properties
Diisoamylamine is also known by a variety of synonyms and alternative names, reflecting its structure and common usage in the chemical industry. A comprehensive list of these names is provided below, along with its key chemical identifiers.
Table 1: Synonyms and Alternative Names for Diisoamylamine [1][2][3]
The physical and chemical properties of Diisoamylamine are summarized in the following table, providing essential data for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of Diisoamylamine
Diisoamylamine serves as a valuable building block and reagent in several areas of chemical research. Its properties as a secondary amine make it a useful intermediate in the synthesis of more complex molecules and as a functional component in material protection.
Corrosion Inhibition
Aliphatic amines are recognized for their ability to act as corrosion inhibitors for metals, particularly in acidic environments. The lone pair of electrons on the nitrogen atom can coordinate with metal surfaces, forming a protective film that inhibits corrosion. While specific studies detailing Diisoamylamine's efficacy are not extensively documented, its structural similarity to other effective long-chain amine inhibitors suggests its potential in this application. A general experimental workflow to evaluate its performance as a corrosion inhibitor for mild steel in a hydrochloric acid solution is outlined below.
This protocol describes three common methods for assessing the corrosion inhibition properties of Diisoamylamine: the weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
Materials:
Mild steel coupons of known composition and surface area
Diisoamylamine
Concentrated Hydrochloric Acid (HCl)
Distilled or deionized water
Acetone
Inhibitor solutions of varying concentrations of Diisoamylamine in 1 M HCl
Mechanically polish the mild steel coupons with a series of emery papers of increasing grit size.
Degrease the coupons with acetone.
Wash with distilled water and dry thoroughly.
Accurately weigh the coupons using an analytical balance.
Weight Loss Measurements:
Immerse the prepared coupons in beakers containing 1 M HCl (blank solution) and various concentrations of Diisoamylamine in 1 M HCl.
Maintain the solutions at a constant temperature for a specified immersion period (e.g., 6 hours).
After the immersion period, remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.
Reweigh the coupons to determine the weight loss.
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:
Experimental workflow for evaluating corrosion inhibitor performance.
Organic Synthesis
Diisoamylamine's utility in organic synthesis stems from its nature as a secondary amine, which allows it to act as a nucleophile or a base. It can be a precursor for the synthesis of more complex amines, amides, and other nitrogen-containing compounds. A plausible application is in the synthesis of tertiary amines through N-alkylation.
This protocol describes a general procedure for the synthesis of N-benzyl-diisoamylamine by the alkylation of Diisoamylamine with benzyl (B1604629) bromide.
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Diisoamylamine (1 equivalent), potassium carbonate (2 equivalents), and acetonitrile.
Stir the mixture at room temperature.
Addition of Alkylating Agent:
Slowly add benzyl bromide (1.1 equivalents) to the stirring suspension.
Reaction:
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Filter the solid potassium carbonate and wash it with diethyl ether.
Combine the filtrate and the washings and transfer to a separatory funnel.
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure N-benzyl-diisoamylamine.
Workflow for the synthesis of a tertiary amine from Diisoamylamine.
Conclusion
Diisoamylamine is a commercially available secondary amine with a well-defined set of chemical and physical properties. While its direct applications in high-profile research areas such as drug development are not extensively documented, its utility as a corrosion inhibitor and an intermediate in organic synthesis is evident. The provided experimental protocols offer a foundational methodology for researchers to explore and adapt for their specific needs, highlighting the practical value of Diisoamylamine in various scientific and industrial settings. Further research into its applications could unveil novel uses for this versatile chemical compound.
An In-depth Technical Guide on the Core Reactivity of Diisoamylamine
For Researchers, Scientists, and Drug Development Professionals Introduction Diisoamylamine, also known as bis(3-methylbutyl)amine, is a secondary amine with the chemical formula C10H23N[1][2][3][4]. Its structure featur...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisoamylamine, also known as bis(3-methylbutyl)amine, is a secondary amine with the chemical formula C10H23N[1][2][3][4]. Its structure features two isoamyl groups attached to a nitrogen atom, resulting in a sterically hindered yet nucleophilic center. This technical guide provides a comprehensive overview of the basic reactivity of diisoamylamine, focusing on its physicochemical properties, synthesis, and characteristic reactions such as acylation, alkylation, and nitrosation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, where secondary amines are crucial building blocks and intermediates[1].
Physicochemical Properties of Diisoamylamine
A thorough understanding of the physicochemical properties of diisoamylamine is fundamental to its application in chemical synthesis. These properties influence its behavior as a solvent, reagent, and its purification methods. The key physicochemical data for diisoamylamine are summarized in the table below.
Property
Value
Reference
Molecular Formula
C10H23N
Molecular Weight
157.30 g/mol
Appearance
Colorless to pale yellow liquid
Odor
Ammonia-like
Boiling Point
187-188 °C
Melting Point
-44 °C
Density
0.767 g/cm³
pKa (predicted)
11.10 ± 0.19
Flash Point
46.6 °C
Solubility
Soluble in ethanol, ethyl ether, and chloroform. Slightly soluble in water.
Refractive Index
1.4230
Synthesis of Diisoamylamine
Diisoamylamine can be synthesized via the hydro-ammonification of isoamyl alcohol in the presence of a catalyst. This process involves the reaction of isoamyl alcohol with liquid ammonia (B1221849) in a gas and solid phase fixed bed reactor. The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, can be adjusted to favor the formation of diisoamylamine over the corresponding primary (isoamylamine) or tertiary (triisoamylamine) amines.
According to patent literature, a molar ratio of liquefied ammonia to primary isoamyl alcohol of 3-6:1 tends to yield diisoamylamine as the major product, with reported yields around 40-65%. The reaction is typically carried out at temperatures between 150-250 °C and pressures of 0.5-3.0 MPa.
Core Reactivity of Diisoamylamine
The reactivity of diisoamylamine is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity. The two bulky isoamyl groups create steric hindrance around the nitrogen, which can influence its reactivity compared to less hindered secondary amines.
N-Acylation
N-acylation is a fundamental reaction of secondary amines, leading to the formation of amides. Diisoamylamine readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides. This reaction is a cornerstone in organic synthesis for the introduction of acyl groups and the formation of stable amide bonds.
Objective: To synthesize N,N-diisoamylacetamide from diisoamylamine and acetyl chloride.
Standard laboratory glassware and purification apparatus
Procedure:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisoamylamine (1.0 equivalent) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.1 equivalents) to the cooled solution. Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.
Slowly add a solution of acetyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes.
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
Combine the organic layers and wash sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-diisoamylacetamide.
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Figure 1: Experimental workflow for the N-acylation of diisoamylamine.
Figure 2: General mechanism for the N-acylation of a secondary amine.
N-Alkylation
N-alkylation of diisoamylamine involves the reaction with an alkylating agent, typically an alkyl halide, to form a tertiary amine. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Due to the increased nucleophilicity of the product tertiary amine, over-alkylation to form a quaternary ammonium (B1175870) salt can sometimes be a competing process, although the steric hindrance of diisoamylamine may mitigate this.
Objective: To synthesize N-ethyl-N,N-diisoamylamine from diisoamylamine and ethyl iodide.
Materials:
Diisoamylamine
Ethyl iodide
Anhydrous acetonitrile
Potassium carbonate
Standard laboratory glassware and purification apparatus
Procedure:
To a round-bottom flask, add diisoamylamine (1.0 equivalent) and anhydrous acetonitrile.
Add potassium carbonate (2.0 equivalents) as a base to neutralize the HI formed during the reaction.
Add ethyl iodide (1.2 equivalents) to the mixture.
Heat the reaction mixture to reflux and monitor its progress by TLC.
Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude tertiary amine.
Purify the product by distillation or column chromatography as needed.
Figure 3: Experimental workflow for the N-alkylation of diisoamylamine.
Figure 4: General mechanism for the SN2 alkylation of a secondary amine.
Nitrosation
Secondary amines, including diisoamylamine, can react with nitrosating agents, such as nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid), to form N-nitrosamines. This reaction is of significant interest, particularly in the context of drug development and safety, as many N-nitrosamines are potent carcinogens. The mechanism involves the electrophilic attack of the nitrosonium ion (NO+) on the nucleophilic nitrogen of the secondary amine.
Objective: To form N-nitrosodiisoamylamine from diisoamylamine.
Materials:
Diisoamylamine
Sodium nitrite
Hydrochloric acid (e.g., 2M)
Dichloromethane (DCM)
Deionized water
Standard laboratory glassware
Procedure:
Dissolve diisoamylamine (1.0 equivalent) in DCM in a round-bottom flask.
In a separate beaker, prepare an aqueous solution of sodium nitrite (1.2 equivalents).
Cool both the amine solution and the nitrite solution to 0-5 °C in an ice bath.
Slowly add the sodium nitrite solution to the stirred amine solution.
While maintaining the temperature at 0-5 °C, slowly add hydrochloric acid dropwise to the two-phase mixture. The acid generates nitrous acid in situ, which is the nitrosating agent.
Continue stirring vigorously at 0-5 °C for 1-2 hours.
Monitor the reaction by TLC or another suitable analytical method.
Once the reaction is complete, transfer the mixture to a separatory funnel.
Separate the organic layer and wash it carefully with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid decomposition of the nitrosamine (B1359907) product.
Caution: N-nitrosamines are potentially carcinogenic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
Figure 5: Experimental workflow for the nitrosation of diisoamylamine.
Figure 6: General mechanism for the formation of a nitrosamine.
Conclusion
Diisoamylamine exhibits the characteristic reactivity of a sterically hindered secondary amine. Its basicity and nucleophilicity allow it to readily participate in fundamental organic transformations such as N-acylation and N-alkylation, providing access to a range of more complex molecules. The potential for N-nitrosamine formation under acidic conditions with a nitrite source is a critical consideration, particularly in the context of pharmaceutical development and manufacturing. The detailed protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers and scientists working with diisoamylamine and other secondary amines, enabling them to harness their synthetic potential while being mindful of potential side reactions and safety considerations.
A Technical Guide to Potential Research Areas Involving Diisoamylamine
An in-depth technical guide or whitepaper on the core. Abstract: Diisoamylamine, a secondary amine with the formula C₁₀H₂₃N, is a branched-chain organic compound recognized primarily as a solvent, reagent, and intermedia...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth technical guide or whitepaper on the core.
Abstract: Diisoamylamine, a secondary amine with the formula C₁₀H₂₃N, is a branched-chain organic compound recognized primarily as a solvent, reagent, and intermediate in basic organic synthesis.[1] While not extensively studied, its unique structural characteristics—notably its steric bulk and lipophilicity derived from the two isoamyl groups—present compelling opportunities for novel applications. This guide explores three potential high-impact research areas for Diisoamylamine: corrosion inhibition, specialized asymmetric catalysis, and its use as a scaffold for the synthesis of active pharmaceutical ingredients (APIs). For each area, we provide the scientific rationale, detailed experimental protocols, comparative data from analogous compounds, and conceptual workflows to guide future research and development.
Introduction to Diisoamylamine
Diisoamylamine, also known as Diisopentylamine or Bis(3-methylbutyl)amine, is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its structure consists of two bulky, non-polar isoamyl groups attached to a nitrogen atom, which imparts distinct physical and chemical properties. These properties, particularly its basicity, steric hindrance, and solubility in organic solvents, form the basis for its potential utility in advanced applications.[1][2]
Table 1: Physicochemical Properties of Diisoamylamine
2.1 Rationale
Amines are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that displaces water and corrosive agents. This adsorption occurs through the lone pair of electrons on the nitrogen atom, which interacts with the vacant orbitals of the metal. The long alkyl chains of the amine contribute to a hydrophobic layer that repels aqueous corrosive species.
Diisoamylamine is a strong candidate for a novel corrosion inhibitor due to:
Strong Adsorption: The nitrogen atom serves as an active center for adsorption.
Hydrophobic Shielding: The two long, branched isoamyl groups can form a dense, non-polar film on the metal surface, providing a robust barrier against the corrosive environment.
Acid Neutralization: In systems where acidic gases like CO₂ are present, Diisoamylamine can act as a neutralizing agent, raising the pH and reducing acid-driven corrosion.
2.2 Proposed Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: Workflow for evaluating the corrosion inhibition performance of Diisoamylamine.
2.3 Key Experimental Protocol: Weight Loss Method
Coupon Preparation: Mechanically polish mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm), degrease with acetone, wash with deionized water, dry, and record their initial weight (W₁).
Test Solutions: Prepare a 1M HCl solution to serve as the corrosive medium. Prepare separate test solutions by adding various concentrations of Diisoamylamine (e.g., 50, 100, 200, 500 ppm) to the 1M HCl.
Immersion: Suspend one prepared coupon in each test solution, including a blank (1M HCl without inhibitor), for a specified duration (e.g., 6 hours) at a constant temperature (e.g., 25 °C).
Cleaning and Final Weighing: After immersion, remove the coupons, clean them with a brush in running water to remove corrosion products, wash with acetone, dry, and record the final weight (W₂).
Calculations:
Calculate the corrosion rate (CR) in mm/year.
Calculate the Inhibition Efficiency (IE %) using the formula:
IE % = [(CR_blank - CR_inhibitor) / CR_blank] x 100
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of Diisoamylamine.
2.4 Comparative Data: Inhibition Efficiency of Secondary Amines
The following table presents data for analogous secondary amines to provide a benchmark for evaluating Diisoamylamine.
Inhibitor
Concentration (M)
Corrosive Medium
Metal
Inhibition Efficiency (%)
Dibenzylamine
1 x 10⁻³
1M HCl
Mild Steel
92.8
Di-n-butylamine
5 x 10⁻³
1M HCl
Mild Steel
85.1
Dicyclohexylamine
1 x 10⁻²
0.5M H₂SO₄
Mild Steel
90.5
Diethylamine
7 x 10⁻³
1M HCl
Mild Steel
78.3
(Note: Data is representative and compiled from various literature sources on amine corrosion inhibitors for illustrative purposes.)
Potential Research Area 2: Asymmetric Catalysis
3.1 Rationale
Secondary amines are powerful organocatalysts that operate via enamine or iminium ion intermediates. Chiral secondary amines, such as proline, are famous for their ability to catalyze a wide range of asymmetric transformations with high enantioselectivity. The steric and electronic properties of the amine catalyst are critical for achieving high stereocontrol.
Diisoamylamine, while achiral itself, could be used to develop novel catalyst systems:
Sterically Demanding Base: Similar to diisopropylamine (B44863) (DIPA), which is used to prepare the strong, non-nucleophilic base Lithium Diisopropylamide (LDA), Diisoamylamine could be used to generate an even more sterically hindered base, potentially offering unique selectivity in deprotonation reactions.
Ligand in Metal Catalysis: The nitrogen atom can coordinate to transition metals. The bulky isoamyl groups could create a specific chiral pocket around a metal center if a chiral backbone is introduced, influencing the stereochemical outcome of reactions.
Precursor to Chiral Catalysts: By starting with a chiral isoamyl building block (e.g., from (S)-(-)-2-Methyl-1-butanol), a chiral version of Diisoamylamine could be synthesized. This novel chiral catalyst could offer different selectivity compared to existing catalysts due to its unique steric profile.
Caption: Proposed iminium activation cycle using a chiral Diisoamylamine derivative.
3.3 Key Experimental Protocol: Asymmetric Michael Addition
Catalyst Preparation: Synthesize a chiral Diisoamylamine derivative or use achiral Diisoamylamine as a base or ligand.
Reaction Setup: To a vial containing the catalyst (e.g., 20 mol%), add the Michael donor (e.g., propanal, 1.2 mmol) and the solvent (e.g., CHCl₃, 1.0 mL). Stir the solution at room temperature for 5 minutes.
Substrate Addition: Add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol) to the mixture.
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete (e.g., 24 hours), concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
3.4 Comparative Data: Performance of Secondary Amine Catalysts in Michael Addition
The table below shows typical results for the Michael addition of aldehydes to nitro-olefins, providing a benchmark for a potential Diisoamylamine-derived catalyst.
(Note: Data is representative and compiled from various organocatalysis literature for illustrative purposes.)
Potential Research Area 3: Intermediate for Active Pharmaceutical Ingredients (APIs)
4.1 Rationale
The secondary amine motif is a crucial pharmacophore in a vast number of approved drugs. It often serves as a key interaction point with biological targets (e.g., through hydrogen bonding or ionic interactions) or as a linker to connect different parts of a molecule. The bulky and lipophilic isoamyl groups of Diisoamylamine could be exploited to design novel APIs with specific properties:
Increased Lipophilicity: The isoamyl groups can enhance a drug candidate's ability to cross cell membranes, potentially improving oral bioavailability or blood-brain barrier penetration.
Modulation of Potency: The steric bulk can influence the binding orientation of a molecule within a target's active site, leading to improved potency or selectivity.
Scaffold for New Chemical Entities: Diisoamylamine can serve as a starting point for building libraries of novel compounds for high-throughput screening.
4.2 Proposed Synthesis & Screening Workflow
Caption: Workflow for developing APIs from a Diisoamylamine scaffold.
4.3 Key Experimental Protocol: Reductive Amination
This protocol describes a general method for incorporating the diisoamylamino group into a molecule containing a carbonyl functional group.
Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv.) and Diisoamylamine (1.1 equiv.) in a suitable solvent (e.g., Dichloromethane or Methanol). If necessary, add a dehydrating agent like anhydrous MgSO₄ or a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-4 hours.
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) (1.5 equiv.) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equiv.) portion-wise.
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quenching and Extraction: Carefully quench the reaction by adding water or a saturated solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 times).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the final tertiary amine.
4.4 Data Presentation: Examples of APIs with Secondary/Tertiary Amine Moieties
This table highlights the structural diversity and therapeutic importance of molecules containing substituted amine groups, suggesting the potential for Diisoamylamine-derived analogs.
Drug Name
Therapeutic Area
Structural Role of Amine
Terbinafine
Antifungal
Tertiary amine, key for mechanism of action
Amiodarone
Antiarrhythmic
Tertiary amine, contributes to lipophilicity and binding
Lidocaine
Local Anesthetic
Tertiary amine, essential for ionized form at physiological pH
Sertraline
Antidepressant (SSRI)
Secondary amine, part of the core pharmacophore
Propranolol
Beta-Blocker
Secondary amine, crucial for interaction with adrenergic receptors
Conclusion
While Diisoamylamine has historically been used in fundamental chemical applications, its distinct structure presents a compelling case for its investigation in more specialized and high-value research areas. The steric hindrance and lipophilicity conferred by its isoamyl groups make it a promising, unexplored candidate for developing novel corrosion inhibitors, unique organocatalysts, and new pharmaceutical scaffolds. The experimental frameworks and comparative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to unlock the latent potential of this versatile secondary amine.
Unveiling the Past: The Discovery and Synthesis of Diisoamylamine
A deep dive into the historical synthesis of diisoamylamine reveals a journey intertwined with the pioneering work of August Wilhelm von Hofmann and the burgeoning field of organic chemistry in the 19th century. While a...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the historical synthesis of diisoamylamine reveals a journey intertwined with the pioneering work of August Wilhelm von Hofmann and the burgeoning field of organic chemistry in the 19th century. While a singular, definitive publication heralding its discovery remains elusive, a careful examination of the chemical literature of the era points towards its likely creation through the well-established methods of amine synthesis developed by Hofmann and his contemporaries.
Diisoamylamine, a secondary amine with two isoamyl groups attached to a nitrogen atom, likely first emerged from experiments involving the reaction of isoamyl halides with ammonia (B1221849) or the reductive amination of isoamyl alcohol. These methods were foundational in the systematic exploration of amines, a class of organic compounds that gained significant attention for their diverse properties and potential applications.
Early Synthetic Approaches: A Legacy of Hofmann
The synthesis of amines in the 19th century was largely dominated by the work of August Wilhelm von Hofmann. His extensive research into the reactions of alkyl halides with ammonia laid the groundwork for the preparation of primary, secondary, and tertiary amines. It is highly probable that diisoamylamine was first synthesized using a variation of this method, where isoamyl iodide or bromide was reacted with ammonia. This reaction, however, often resulted in a mixture of primary (isoamylamine), secondary (diisoamylamine), and tertiary (triisoamylamine) amines, necessitating purification to isolate the desired secondary amine.
Another plausible early route to diisoamylamine was the reductive amination of isoamyl alcohol. This method involves the reaction of an alcohol with ammonia in the presence of a reducing agent. While the specific reducing agents and catalysts used in the mid-19th century would have been less sophisticated than those employed today, the fundamental principle of this reaction was understood.
Modern Synthesis Routes
Contemporary methods for the synthesis of diisoamylamine offer greater efficiency and selectivity. The two primary approaches remain rooted in the historical foundations but have been refined with modern reagents and techniques.
This is a widely used and efficient method for the synthesis of diisoamylamine. It involves the reaction of isovaleraldehyde with isoamylamine (B31083) in the presence of a reducing agent.
Experimental Protocol:
A typical laboratory-scale synthesis would involve the following steps:
Imine Formation: Isovaleraldehyde and isoamylamine are dissolved in a suitable solvent, such as methanol (B129727) or ethanol. A catalytic amount of a weak acid (e.g., acetic acid) is often added to facilitate the formation of the imine intermediate. The reaction mixture is stirred at room temperature.
Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. The temperature is typically maintained between 0 and 25 °C.
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude diisoamylamine.
Purification: The crude product is then purified by distillation under reduced pressure to obtain pure diisoamylamine.
Quantitative Data Summary:
Parameter
Value
Reactants
Isovaleraldehyde, Isoamylamine
Reducing Agent
Sodium Borohydride (NaBH₄)
Solvent
Methanol
Reaction Temperature
0 - 25 °C
Typical Yield
80-95%
Alkylation of Isoamylamine
This method involves the direct alkylation of isoamylamine with an isoamyl halide (e.g., isoamyl bromide or isoamyl iodide).
Experimental Protocol:
Reaction Setup: Isoamylamine is dissolved in a suitable solvent, often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is added to neutralize the hydrogen halide formed during the reaction.
Alkylation: Isoamyl bromide or iodide is added dropwise to the stirred solution of isoamylamine and base at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature (e.g., 50-80 °C).
Work-up and Purification: The reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.
Purification: The crude diisoamylamine is purified by fractional distillation under reduced pressure.
Quantitative Data Summary:
Parameter
Value
Reactants
Isoamylamine, Isoamyl Bromide
Base
Potassium Carbonate (K₂CO₃)
Solvent
Dimethylformamide (DMF)
Reaction Temperature
50 - 80 °C
Typical Yield
60-80%
Visualizing the Synthesis
The synthesis of diisoamylamine can be visualized through the following reaction pathway diagrams.
Caption: Reductive amination pathway for diisoamylamine synthesis.
Caption: Alkylation pathway for diisoamylamine synthesis.
Conclusion
The history of diisoamylamine synthesis is a testament to the foundational principles of organic chemistry laid down in the 19th century. While the exact moment of its discovery may be lost to the annals of early chemical literature, the logical application of established synthetic methodologies of the time strongly suggests its creation by pioneers in the field. Today, these historical methods have been refined and optimized, providing researchers and drug development professionals with efficient and reliable routes to this important secondary amine. The journey from the early explorations of amine chemistry to the precise and high-yielding syntheses of today underscores the continuous evolution of organic synthesis.
Protocols & Analytical Methods
Method
Synthesis of Diisoamylamine from Isoamyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the synthesis of diisoamylamine from isoamyl alcohol. Diisoamylamine is a secon...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of diisoamylamine from isoamyl alcohol. Diisoamylamine is a secondary amine with applications as a solvent, a reagent in organic synthesis, and an intermediate in the production of various chemicals.[1] The primary method detailed is the direct reductive amination of isoamyl alcohol with ammonia (B1221849) over a heterogeneous catalyst. An alternative two-step pathway involving the oxidation of isoamyl alcohol to isovaleraldehyde (B47997) followed by reductive amination is also discussed. This guide includes experimental protocols, a summary of quantitative data, and a visualization of the synthetic workflow.
Introduction
The synthesis of secondary amines from alcohols is a fundamental transformation in organic chemistry. One common industrial method is the direct amination of alcohols, which can produce a mixture of primary, secondary, and tertiary amines.[2] Achieving high selectivity for the desired secondary amine, diisoamylamine, requires careful control of reaction conditions and catalyst selection. Another effective laboratory-scale method is reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[3][4] This document outlines protocols for the synthesis of diisoamylamine from isoamyl alcohol, providing researchers with the necessary information to perform this synthesis.
Synthetic Pathways
There are two primary pathways for the synthesis of diisoamylamine starting from isoamyl alcohol:
Direct Reductive Amination: Isoamyl alcohol is reacted directly with ammonia and hydrogen in the presence of a catalyst at elevated temperature and pressure. This method is often used in industrial settings.
Two-Step Synthesis via Isovaleraldehyde: This route involves the oxidation of isoamyl alcohol to isovaleraldehyde, which is then subjected to reductive amination with isoamylamine (B31083) (which can be formed in situ or added) to yield diisoamylamine.[2]
This document will focus on the direct reductive amination pathway, as it is a more direct conversion.
Experimental Protocols
Protocol 1: Direct Reductive Amination of Isoamyl Alcohol
This protocol is a generalized procedure based on common conditions for direct amination of alcohols.
Materials:
Isoamyl alcohol (3-methyl-1-butanol)
Liquid ammonia
Hydrogen gas
Catalyst (e.g., Cobalt-based, Nickel-based)
High-pressure autoclave reactor
Distillation apparatus
Procedure:
Catalyst Loading: Load the gas-solid phase fixed bed reactor with the chosen catalyst. Catalysts containing cobalt and nickel have been reported to be effective.
Reactant Charging: In a high-pressure autoclave, charge the isoamyl alcohol.
Reaction Conditions:
Pressurize the reactor with liquid ammonia and hydrogen gas. The molar ratio of ammonia, isoamyl alcohol, and hydrogen is a critical parameter for product selectivity. To favor the formation of diisoamylamine, a molar ratio of ammonia to isoamyl alcohol in the range of 3-6:1 is recommended.
Heat the reactor to a temperature between 150°C and 250°C.
Maintain a reaction pressure between 0.5 MPa and 3.0 MPa.
The liquid hourly space velocity should be maintained between 0.1 and 0.9 h⁻¹.
Reaction Monitoring: The reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC) to determine the conversion of isoamyl alcohol and the selectivity for diisoamylamine.
Work-up and Purification:
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.
The resulting product mixture, which may contain mono-, di-, and triisoamylamine, is then subjected to fractional distillation to separate the different amines and any unreacted isoamyl alcohol. The boiling point of diisoamylamine is approximately 187-188°C.
Data Presentation
The following table summarizes typical reaction conditions and performance metrics for the synthesis of isoamylamines, with a focus on maximizing the diisoamylamine yield.
Parameter
Value
Reference
Reactants
Isoamyl alcohol, Liquid Ammonia, Hydrogen
Catalyst
Cobalt and Nickel-based catalysts
Reaction Temperature
150 - 250 °C
Reaction Pressure
0.5 - 3.0 MPa
Molar Ratio (Ammonia:Isoamyl Alcohol)
3:1 to 6:1 (to favor diisoamylamine)
Molar Ratio (Hydrogen:Isoamyl Alcohol)
2:1 to 5:1
Liquid Hourly Space Velocity
0.1 - 0.9 h⁻¹
Isoamyl Alcohol Conversion Efficiency
>= 97%
Overall Isoamylamine Product Selectivity
>= 99.5%
Visualizations
Logical Workflow for Diisoamylamine Synthesis
The following diagram illustrates the direct reductive amination pathway for the synthesis of diisoamylamine from isoamyl alcohol.
Caption: Workflow for the synthesis of diisoamylamine.
Conclusion
The synthesis of diisoamylamine from isoamyl alcohol can be effectively achieved through direct reductive amination. By carefully controlling the reaction parameters such as temperature, pressure, and reactant molar ratios, high conversion of isoamyl alcohol and good selectivity for diisoamylamine can be achieved. The provided protocol and data serve as a valuable resource for researchers in the fields of chemistry and drug development. Further optimization of catalysts and reaction conditions may lead to even higher yields and selectivity.
Laboratory-Scale Synthesis of Diisoamylamine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the laboratory-scale synthesis of diisoamylamine, a valuable intermediate in organic synthesis. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of diisoamylamine, a valuable intermediate in organic synthesis. The primary method described is the direct reductive amination of isoamyl alcohol with ammonia (B1221849) over a heterogeneous catalyst. An alternative pathway starting from isovaleraldehyde (B47997) is also discussed. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow to guide researchers in the successful preparation of diisoamylamine.
Introduction
Diisoamylamine, also known as 3-methyl-N-(3-methylbutyl)butan-1-amine, is a secondary amine with applications as a solvent and an intermediate in the synthesis of various organic compounds.[1][2] Its synthesis is most commonly achieved through the amination of isoamyl alcohol or the reductive amination of isovaleraldehyde. The direct amination of alcohols is an industrially significant method that can be adapted for laboratory-scale preparations, often yielding a mixture of primary, secondary, and tertiary amines, which necessitates careful control of reaction conditions to favor the desired secondary amine.[3]
Synthesis Pathways
The synthesis of diisoamylamine can be primarily achieved via two main routes:
Direct Amination of Isoamyl Alcohol: This method involves the reaction of isoamyl alcohol with ammonia in the presence of a catalyst at elevated temperature and pressure.[1][4] The reaction proceeds through a "dehydrogenation-imidization-hydroamination" mechanism.[5]
Reductive Amination of Isovaleraldehyde: This two-step process involves the formation of an imine intermediate from isovaleraldehyde and a primary amine, followed by the reduction of the imine to the secondary amine.[3][6][7]
This protocol will focus on the direct amination of isoamyl alcohol, as it represents a more direct route from a common starting material.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of diisoamylamine from isoamyl alcohol and ammonia, based on available literature.[1][4]
Experimental Protocol: Direct Amination of Isoamyl Alcohol
This protocol is adapted from industrial procedures for a laboratory-scale synthesis.[1][4] Caution: This reaction involves high pressure and flammable materials. It must be carried out in a properly functioning high-pressure reactor by trained personnel.
Materials:
Isoamyl alcohol (3-methyl-1-butanol)
Liquefied ammonia
Hydrogen gas
Cobalt-based catalyst on an alumina (B75360) support (e.g., Co/Al₂O₃)
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Saturated sodium bicarbonate solution
Equipment:
High-pressure autoclave reactor with magnetic stirring, gas inlet, and pressure gauge
Heating mantle with temperature controller
Apparatus for fractional distillation
Separatory funnel
Standard laboratory glassware
Procedure:
Catalyst Activation (if required): The loaded catalyst, composed of a carrier, main active component, and auxiliary agent, may require activation.[4] This is typically done by heating the catalyst under a stream of hydrogen at 25-400 °C.[4]
Reaction Setup: In a gas-solid fixed-bed bioreactor, place the activated catalyst.[1][4]
Charging the Reactor: Introduce isoamyl alcohol and liquefied ammonia into the reactor. The molar ratio of liquefied ammonia to isoamyl alcohol should be maintained between 3:1 and 6:1 to favor the formation of diisoamylamine.[1][4]
Pressurization: Pressurize the reactor with hydrogen gas. The molar ratio of hydrogen to isoamyl alcohol should be in the range of 2:1 to 5:1.[1]
Reaction: Heat the reactor to a temperature between 150 °C and 250 °C.[1] Maintain the pressure between 0.5 MPa and 3.0 MPa.[1] Stir the reaction mixture vigorously.
Reaction Monitoring: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up:
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.
Quench the reaction by the slow addition of water.
Transfer the reaction mixture to a separatory funnel.
Extraction:
Add a saturated solution of sodium bicarbonate to neutralize any acid and basify the solution.
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[3]
Drying and Concentration:
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
Filter to remove the drying agent.
Concentrate the organic solution under reduced pressure to obtain the crude product mixture.[3]
Purification:
Purify the crude product by fractional distillation under atmospheric or reduced pressure to separate diisoamylamine from unreacted isoamyl alcohol, isoamylamine, and triisoamylamine.[1][3] The boiling point of diisoamylamine is approximately 187-188 °C.[2]
Characterization:
The identity and purity of the synthesized diisoamylamine can be confirmed using standard analytical techniques:
¹H NMR and ¹³C NMR: To confirm the chemical structure.
FTIR Spectroscopy: To identify the characteristic N-H and C-N stretching vibrations.
Mass Spectrometry: To determine the molecular weight.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of diisoamylamine.
Alternative Synthesis Pathway: Reductive Amination of Isovaleraldehyde
An alternative route to diisoamylamine involves the reductive amination of isovaleraldehyde. This method proceeds in two main steps:
Imine Formation: Isovaleraldehyde reacts with a primary amine (in this case, isoamylamine) to form an imine intermediate.[3]
Reduction: The imine is then reduced to diisoamylamine using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[3][7]
Application Notes and Protocols: Diisoamylamine as a Catalyst in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of diisoamylamine as a secondary amine catalyst in various condensation reactions critic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diisoamylamine as a secondary amine catalyst in various condensation reactions critical to organic synthesis and drug development. While specific data for diisoamylamine is not always available in the literature, its properties as a bulky, weakly basic secondary amine make it a suitable catalyst for reactions such as Knoevenagel, Aldol (B89426), and Michael additions. The protocols provided are based on established methodologies for similar secondary amine catalysts and serve as a detailed starting point for reaction optimization.
Overview of Diisoamylamine in Condensation Reactions
Diisoamylamine, a secondary amine with the formula HN[(CH₂)₂CH(CH₃)₂]₂, can function as an effective base catalyst in condensation reactions. Like other secondary amines such as piperidine (B6355638) and pyrrolidine, it operates through the formation of an enamine or by deprotonating an active methylene (B1212753) compound, thereby facilitating nucleophilic attack on a carbonyl group. Its bulky isoamyl groups can offer unique steric hindrance, potentially influencing the stereoselectivity of certain reactions.
Key Applications:
Knoevenagel Condensation: Synthesis of α,β-unsaturated compounds.
Aldol Condensation: Formation of β-hydroxy carbonyl compounds and their α,β-unsaturated derivatives.
Michael Addition: Conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Synthesis of Chalcones and Coumarins: Although less common than stronger bases, secondary amines can catalyze the condensation steps in the formation of these important heterocyclic scaffolds.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base like diisoamylamine.[1] The reaction typically proceeds to dehydration, yielding an α,β-unsaturated product.
Caption: General workflow for a diisoamylamine-catalyzed Knoevenagel condensation.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde or ketone (1.0 eq) and the active methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate, 1.1 eq) in a suitable solvent (e.g., ethanol, toluene, or dichloromethane).
Catalyst Addition: Add diisoamylamine (0.1 - 0.2 eq) to the reaction mixture.
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the product. Otherwise, dilute the mixture with water and a mild acidic solution (e.g., 1M HCl) to neutralize the catalyst.
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Aldehyde/Ketone
Active Methylene Compound
Catalyst Loading (mol%)
Solvent
Time (h)
Yield (%)
Benzaldehyde
Malononitrile
10
Ethanol
2-4
85-95
4-Chlorobenzaldehyde
Ethyl Cyanoacetate
15
Toluene
3-6
80-90
Cyclohexanone
Malononitrile
10
Dichloromethane
5-8
75-85
Aldol Condensation
Diisoamylamine can catalyze the aldol condensation between an enolizable carbonyl compound and another carbonyl compound. The reaction can be controlled to yield either the β-hydroxy carbonyl adduct or the α,β-unsaturated carbonyl product through subsequent dehydration. Secondary amines facilitate this reaction via an enamine mechanism.[2]
Caption: Enamine pathway in diisoamylamine-catalyzed aldol condensation.
Catalyst Preparation (Diisoamylammonium Acetate): In a separate vessel, carefully neutralize diisoamylamine with one equivalent of acetic acid. The reaction is exothermic.
Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer and temperature control, charge the aldehyde (e.g., propionaldehyde, 1.0 eq) and the prepared diisoamylammonium acetate catalyst (5-10 mol%).
Reactant Addition: Slowly add the second carbonyl compound (e.g., formaldehyde, 1.2 eq) to the reaction mixture while maintaining the desired temperature (typically 25-50 °C).
Reaction: Stir the mixture vigorously. Monitor the reaction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Work-up: After the reaction is complete, cool the mixture. The product may separate as an organic layer. Decant the aqueous layer.
Purification: Wash the organic layer with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation.
Reactant 1
Reactant 2
Catalyst
Temperature (°C)
Time (min)
Yield (%)
Propionaldehyde
Formaldehyde
Dibutylamine Acetate
25
15
>97
Propionaldehyde
Formaldehyde
Dibutylamine Acetate
50
10
>96
Note: These data are for a specific reaction and serve as a reference for the potential efficacy of a diisoamylamine-based catalyst system.
Michael Addition
In the Michael addition, diisoamylamine can act as a base to generate a nucleophile from a Michael donor (e.g., a β-dicarbonyl compound), which then adds to the β-carbon of an α,β-unsaturated Michael acceptor.
Reaction Setup: In a suitable flask, dissolve the Michael donor (1.1 eq) and Michael acceptor (1.0 eq) in a solvent such as THF, ethanol, or acetonitrile.
Catalyst Addition: Add diisoamylamine (0.1-0.3 eq) to the solution.
Reaction: Stir the reaction at room temperature. The reaction time can vary from a few hours to several days depending on the reactivity of the substrates. Monitor by TLC.
Work-up: Quench the reaction with a dilute solution of an acid (e.g., 1M NH₄Cl).
Extraction and Purification: Extract the product with an organic solvent. Wash the organic phase with water and brine, dry it over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum. Purify the residue by column chromatography.
While strong bases are more common, secondary amines like piperidine have been used in the synthesis of coumarins and chalcones.[4] Diisoamylamine can be explored as an alternative.
Reaction Setup: Dissolve an aromatic ketone (e.g., acetophenone, 1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.
Catalyst Addition: Add diisoamylamine (0.5-1.0 eq) to the mixture.
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. A precipitate of the chalcone may form.
Work-up and Purification: If a solid forms, collect it by vacuum filtration and wash with cold ethanol. If no solid forms, pour the reaction mixture into cold water and acidify slightly to induce precipitation. The crude chalcone can be purified by recrystallization from ethanol.
Reaction Setup: In a flask, combine a substituted salicylaldehyde (B1680747) (1.0 eq) and an active methylene compound (e.g., diethyl malonate, 1.2 eq) in ethanol.
Catalyst Addition: Add a catalytic amount of diisoamylamine (0.1-0.2 eq).
Reaction: Reflux the mixture for 4-8 hours, monitoring by TLC.
Work-up and Purification: Cool the reaction mixture. The coumarin (B35378) product may precipitate. If so, filter and wash with cold ethanol. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography.
Disclaimer: The provided protocols and quantitative data are intended as a starting point for research and development. Optimal reaction conditions, including catalyst loading, solvent, temperature, and reaction time, may vary depending on the specific substrates used and should be determined experimentally. The data presented for diisoamylamine are largely adapted from reactions using structurally similar secondary amine catalysts due to a lack of specific literature for diisoamylamine in these contexts.
Application Notes and Protocols: The Role of Diisoamylamine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction Diisoamylamine (also known as diisopentylamine) is a secondary amine characterized by its two bulky isoamyl groups attached to a nitrogen atom....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisoamylamine (also known as diisopentylamine) is a secondary amine characterized by its two bulky isoamyl groups attached to a nitrogen atom.[1][2] While not as extensively documented in pharmaceutical literature as other hindered amines like diisopropylamine (B44863) or 2,2,6,6-tetramethylpiperidine, its structural features and basicity suggest a range of potential applications in the synthesis of complex pharmaceutical intermediates. These application notes provide an overview of the theoretical and potential uses of diisoamylamine, alongside a hypothetical experimental protocol to guide researchers in its practical application.
Physicochemical Properties of Diisoamylamine
A summary of key quantitative data for diisoamylamine is presented in Table 1. Its predicted pKa of approximately 11.10, coupled with significant steric hindrance, makes it a candidate for use as a non-nucleophilic base.[1][3]
Diisoamylamine as a Sterically Hindered Non-Nucleophilic Base
The primary potential application of diisoamylamine in pharmaceutical intermediate synthesis is as a sterically hindered, non-nucleophilic base. The bulky isoamyl groups can effectively prevent the nitrogen atom from participating in nucleophilic substitution reactions while allowing it to deprotonate acidic protons. This property is particularly valuable in reactions where a strong base is required, but nucleophilic addition to an electrophilic center would be an undesirable side reaction.
Potential Applications Include:
Promoting Elimination Reactions: Diisoamylamine can be used to facilitate E2 elimination reactions to form alkenes, which are common intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The steric bulk of diisoamylamine would favor the abstraction of a proton from a less sterically hindered position, potentially leading to regioselectivity in the formation of the double bond.
Enolate Formation: In the synthesis of complex chiral molecules, the formation of specific enolates from ketones or esters is a critical step. A bulky base like diisoamylamine can selectively deprotonate at a specific α-carbon, influencing the stereochemical outcome of subsequent alkylation or aldol (B89426) reactions.
Deprotonation of Hindered Alcohols and Other Acidic Protons: Diisoamylamine may be employed to deprotonate sterically encumbered alcohols or other weakly acidic protons in a molecule without coordinating to or reacting with other sensitive functional groups.
Role in Stereoselective Synthesis
The steric bulk of diisoamylamine can be leveraged to influence the stereochemical course of a reaction. In asymmetric synthesis, where the formation of a single stereoisomer is crucial for the biological activity of a drug, a hindered base can play a pivotal role in creating a chiral environment that favors the formation of one enantiomer or diastereomer over another.
Hypothetical Application: In the synthesis of a chiral pharmaceutical intermediate, diisoamylamine could be used to deprotonate a prochiral ketone. The bulky base would approach the substrate from the less hindered face, leading to the formation of a specific enolate. Subsequent reaction of this enolate with an electrophile would then proceed with a higher degree of stereoselectivity.
Experimental Protocols
The following is a generalized, hypothetical protocol for the use of diisoamylamine as a non-nucleophilic base in the α-alkylation of a ketone, a common transformation in the synthesis of pharmaceutical intermediates. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and reaction conditions.
Reaction: Stereoselective α-alkylation of a prochiral ketone.
Objective: To synthesize an α-alkylated ketone with high diastereoselectivity using diisoamylamine to control the formation of the thermodynamic enolate.
Standard laboratory glassware for anhydrous reactions
Inert atmosphere (Nitrogen or Argon)
Procedure:
Preparation of the Amide Base (Lithium Diisoamylamide - LDAA):
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL).
Cool the flask to -78 °C in a dry ice/acetone bath.
Slowly add diisoamylamine (1.2 equivalents) to the THF.
To this solution, add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of lithium diisoamylamide.
Enolate Formation:
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF (50 mL).
Cool the ketone solution to -78 °C.
Slowly transfer the freshly prepared LDAA solution to the ketone solution via cannula.
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete enolate formation.
Alkylation:
To the enolate solution, add the electrophile (e.g., benzyl bromide, 1.1 equivalents) dropwise at -78 °C.
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Slowly warm the reaction mixture to room temperature and stir for an additional 1-2 hours.
Work-up and Purification:
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with brine (50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired α-alkylated ketone.
Characterization:
The yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) of the product should be determined using techniques such as ¹H-NMR, GC-MS, and chiral HPLC.
Visualizations
Caption: General workflow for the α-alkylation of a ketone using diisoamylamine.
Caption: Logical relationship of diisoamylamine's properties to its potential applications.
Conclusion and Future Outlook
Diisoamylamine possesses the key characteristics of a sterically hindered, non-nucleophilic base, making it a potentially valuable tool in the synthesis of pharmaceutical intermediates. While specific, documented examples in the literature are scarce, its properties suggest that it could be effectively employed in reactions requiring careful control of stereochemistry and regioselectivity. The provided hypothetical protocol serves as a starting point for researchers to explore the utility of diisoamylamine in their synthetic endeavors. Further research and publication of its use in specific synthetic routes would be beneficial to the broader scientific community, potentially establishing diisoamylamine as a standard reagent in the synthetic chemist's toolbox.
Application Notes and Protocols: The Role of Diisoamylamine in Agrochemical Production
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the role of diisoamylamine, a secondary amine, as a potential building block in the synthesis of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of diisoamylamine, a secondary amine, as a potential building block in the synthesis of agrochemicals, particularly within the dinitroaniline class of herbicides. While specific commercial herbicides directly incorporating diisoamylamine are not widely documented, its chemical properties make it a relevant candidate for the synthesis of novel active ingredients. This document outlines a representative synthetic protocol, key data points, and the established mode of action for this class of compounds.
Introduction to Diisoamylamine in Agrochemical Synthesis
Diisoamylamine ((C₅H₁₁)₂NH), a secondary amine, serves as a valuable lipophilic building block in organic synthesis.[1][2][3] In the context of agrochemical production, secondary amines are crucial precursors for a variety of active ingredients, including herbicides, fungicides, and insecticides.[4][5] The primary application explored in these notes is the use of diisoamylamine in the synthesis of dinitroaniline herbicides.
Dinitroaniline herbicides, such as trifluralin (B1683247) and pendimethalin, are widely used for the pre-emergence control of annual grasses and some broadleaf weeds. Their synthesis typically involves the nucleophilic aromatic substitution of a halogenated and dinitrated benzene (B151609) derivative with a secondary amine. The structural diversity of the secondary amine allows for the fine-tuning of the herbicide's physicochemical properties, including its soil mobility, persistence, and spectrum of activity.
Physicochemical Properties of Diisoamylamine
A summary of the key physicochemical properties of diisoamylamine is presented in Table 1. Its branched alkyl chains contribute to the lipophilicity of the final agrochemical, which can influence its interaction with soil and plant cuticles.
Property
Value
Reference
Molecular Formula
C₁₀H₂₃N
Molecular Weight
157.30 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
187-188 °C
Melting Point
-44 °C
Density
0.767 g/cm³
Solubility
Soluble in ethanol, ethyl ether, and chloroform. Slightly soluble in water.
Representative Synthesis of a Dinitroaniline Herbicide using Diisoamylamine
This section details a representative experimental protocol for the synthesis of a novel dinitroaniline herbicide, N,N-Diisoamyl-2,6-dinitro-4-(trifluoromethyl)aniline, by reacting diisoamylamine with 4-chloro-3,5-dinitrobenzotrifluoride (B147460). This protocol is based on established methods for the synthesis of trifluralin.
Experimental Protocol
Objective: To synthesize N,N-Diisoamyl-2,6-dinitro-4-(trifluoromethyl)aniline via nucleophilic aromatic substitution.
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 4-chloro-3,5-dinitrobenzotrifluoride (0.1 mol), diisoamylamine (0.11 mol), and sodium carbonate (0.12 mol) in 100 mL of toluene.
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel.
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product, an orange-yellow oil or solid, can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system to yield the pure N,N-Diisoamyl-2,6-dinitro-4-(trifluoromethyl)aniline.
Expected Yield and Purity
Based on analogous reactions for the synthesis of trifluralin, the expected yield and purity of the final product are summarized in Table 2.
Application Notes and Protocols: Formulation and Evaluation of Diisoamylamine-Based Corrosion Inhibitors
Audience: Researchers, scientists, and drug development professionals. Introduction: Diisoamylamine (IUPAC Name: 3-methyl-N-(3-methylbutyl)butan-1-amine) is a secondary aliphatic amine with potential applications as a co...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diisoamylamine (IUPAC Name: 3-methyl-N-(3-methylbutyl)butan-1-amine) is a secondary aliphatic amine with potential applications as a corrosion inhibitor.[1] Organic compounds containing nitrogen atoms are effective corrosion inhibitors, primarily due to the lone pair of electrons on the nitrogen atom that facilitates adsorption onto metal surfaces.[2][3] This adsorption forms a protective film, isolating the metal from the corrosive environment.[4] The long, branched alkyl chains of diisoamylamine are expected to contribute to a dense, hydrophobic barrier, further enhancing protection.
While extensive peer-reviewed data specifically for diisoamylamine is limited, its performance can be projected based on studies of structurally similar long-chain and branched aliphatic amines. These application notes provide a framework for formulating and evaluating diisoamylamine-based corrosion inhibitors, including representative formulations, performance data from analogous compounds, and detailed experimental protocols.
Mechanism of Action: Adsorption and Film Formation
The primary mechanism by which amine-based inhibitors like diisoamylamine protect against corrosion is through adsorption onto the metal surface. This process can occur via:
Physisorption: Electrostatic interaction between the charged metal surface and the protonated amine molecules in an acidic medium.
Chemisorption: The sharing of lone pair electrons from the nitrogen atom with the vacant d-orbitals of the metal, forming a coordinate covalent bond.[5]
Upon adsorption, the inhibitor molecules displace water and aggressive ions (e.g., chloride) from the metal surface. The bulky, hydrophobic isoamyl groups then orient away from the surface, forming a compact barrier that prevents corrosive agents from reaching the metal.
Caption: Corrosion inhibition mechanism by diisoamylamine adsorption.
Representative Formulation
A starting point for a diisoamylamine-based corrosion inhibitor formulation for acidic environments is provided below. Optimization of concentrations is necessary for specific applications.
The following tables summarize representative performance data for corrosion inhibitors structurally similar to diisoamylamine, providing a benchmark for expected efficacy.
Table 1: Inhibition Efficiency from Weight Loss Method
Inhibitor
Metal
Corrosive Medium
Concentration
Temperature (°C)
Inhibition Efficiency (IE %)
Di-sec-octylamine (analog)
Mild Steel
1 M HCl
200 ppm
25
~95%
Dicyclohexylamine (analog)
Mild Steel
1 M HCl
5 mM
25
92.8%
Dimethylethanolamine (DMEA)
Aluminum Alloy
0.6 M NaCl
8x10⁻³ M
25
92%
1,6-Hexanediamine derivatives
Mild Steel
1 M HCl
Optimized
60
up to 93%
Table 2: Performance Data from Potentiodynamic Polarization (PDP)
Inhibitor
Metal
Corrosive Medium
Concentration
icorr (µA/cm²) (Blank)
icorr (µA/cm²) (Inhibited)
IE %
Di-sec-octylamine (analog)
Mild Steel
1 M H₂SO₄
100 ppm
1150
60
94.8%
Diaminoazobenzene (DA)
AA2024 Alloy
1 M HCl
100 ppm
148.6
13.9
90.6%
Dimethylethanolamine (DMEA)
Aluminum Alloy
0.6 M NaCl
8x10⁻³ M
11.2
1.2
89.3%
Table 3: Performance Data from Electrochemical Impedance Spectroscopy (EIS)
Inhibitor
Metal
Corrosive Medium
Concentration
Rct (Ω·cm²) (Blank)
Rct (Ω·cm²) (Inhibited)
IE %
Di-sec-octylamine (analog)
Mild Steel
1 M H₂SO₄
100 ppm
9.8
215
95.4%
Diaminoazobenzene (DA)
AA2024 Alloy
1 M HCl
100 ppm
201
1968
89.8%
Isonicotinamide derivative
Mild Steel
1 M HCl
5x10⁻³ M
53.1
1109
95.2%
Note: Rct refers to Charge Transfer Resistance. An increase in Rct signifies greater corrosion resistance.
Experimental Protocols
Standardized evaluation of corrosion inhibitors is critical for determining their effectiveness. The following are detailed protocols for key experiments.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Weight Loss (Gravimetric) Method
This method determines the average corrosion rate over an extended period.
Coupon Preparation:
Cut metal coupons (e.g., mild steel) to a standard size (e.g., 2 cm x 2 cm x 0.2 cm).
Abrade the coupon surfaces sequentially with different grades of emery paper (e.g., 600, 800, 1200 grit) until smooth.
Degrease the coupons by washing with acetone, rinse with double-distilled water, and dry thoroughly.
Weigh each coupon accurately using an analytical balance (to 0.1 mg) and record the initial weight (W₁).
Immersion Test:
Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the diisoamylamine inhibitor.
Completely immerse the weighed coupons in the test solutions in separate beakers.
Maintain a constant temperature (e.g., 25°C) using a water bath for a specified duration (e.g., 6, 12, or 24 hours).
Post-Test Cleaning and Weighing:
After immersion, retrieve the coupons.
Clean them according to ASTM G1 standard to remove corrosion products (e.g., scrub with a bristle brush in a solution containing HCl, antimony trioxide, and stannous chloride).
Rinse with distilled water and acetone, dry, and re-weigh to get the final weight (W₂).
Calculations:
Weight Loss (ΔW): ΔW = W₁ - W₂
Corrosion Rate (CR) in mm/year:
CR = (87.6 × ΔW) / (D × A × T)
where ΔW is in mg, D is the metal density (g/cm³), A is the surface area (cm²), and T is the time (hours).
Inhibition Efficiency (IE %):
IE % = [(CRblank - CRinh) / CRblank] × 100
where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.
Electrochemical Methods
These techniques provide rapid results and insights into the corrosion mechanism. A standard three-electrode cell is used, containing the metal coupon as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode (RE).
System Setup:
Prepare the test solutions (blank and with inhibitor) and place them in the electrochemical cell.
Immerse the three electrodes in the solution.
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
Electrochemical Impedance Spectroscopy (EIS):
At the stable OCP, apply a small sinusoidal AC voltage (e.g., 10 mV amplitude).
Scan a frequency range from high to low (e.g., 100 kHz to 0.01 Hz).
Analyze the resulting Nyquist plot to determine the charge transfer resistance (Rct).
After OCP stabilization, scan the potential potentiodynamically from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
Plot the resulting potential (E) versus log of current density (log i) to generate a Tafel plot.
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
Application of Diisoamylamine in Wet Etching Processes
For Researchers, Scientists, and Drug Development Professionals Application Notes Introduction Diisoamylamine, a secondary amine, serves as a specialized etchant in wet chemical etching processes, primarily for chalcogen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Diisoamylamine, a secondary amine, serves as a specialized etchant in wet chemical etching processes, primarily for chalcogenide glasses such as arsenic trisulfide (As₂S₃). Its application is crucial in the microfabrication of optical components, particularly for infrared (IR) optics, where the precise patterning of these unique glassy materials is required. The etching process relies on the dissolution of the chalcogenide glass in the amine-based solution. A key feature of this system is the ability to perform photo-assisted etching, a cornerstone of photolithography with these materials. Exposure to light of a suitable wavelength can modify the structure of the chalcogenide glass, leading to a significant change in the etching rate and enabling the creation of high-resolution patterns.
Mechanism of Action
The wet etching of chalcogenide glasses like As₂S₃ in diisoamylamine proceeds through a chemical dissolution process. The amine molecules act as nucleophiles that attack the arsenic centers in the As-S network. This interaction leads to the cleavage of As-S bonds and the formation of soluble arsenic-amine complexes and sulfide (B99878) species, effectively dissolving the glass.
The process can be conceptually understood in the following steps:
Adsorption: Diisoamylamine molecules adsorb onto the surface of the chalcogenide glass.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the diisoamylamine molecule attacks the electrophilic arsenic atoms within the glass network.
Bond Cleavage: The As-S bonds are broken, leading to the fragmentation of the glass network.
Dissolution: The resulting fragments form soluble complexes with the amine and are carried away into the bulk solution.
In photo-assisted etching, the chalcogenide glass is exposed to light, typically near its bandgap energy. This exposure induces structural changes in the glass, such as photopolymerization or changes in bond arrangements. These light-induced modifications can significantly increase the susceptibility of the glass to attack by the amine etchant, resulting in a higher etch rate in the exposed areas. This difference in etch rates between exposed and unexposed regions is the basis for using diisoamylamine in the photolithographic patterning of chalcogenide glasses.
Data Presentation
Table 1: Etch Rate of As₂S₃ in Diisoamylamine Solutions
Protocol 1: General Wet Etching of As₂S₃ Thin Films
Objective: To uniformly etch an As₂S₃ thin film using a diisoamylamine solution.
Materials:
As₂S₃-coated substrate
Diisoamylamine
Anhydrous solvent (e.g., isopropanol, if dilution is required)
Beakers
Magnetic stirrer and stir bar
Tweezers
Nitrogen gas line
Deionized (DI) water
Isopropanol (IPA)
Procedure:
Solution Preparation: Prepare the etching solution by diluting diisoamylamine to the desired concentration with an anhydrous solvent in a clean beaker. For undiluted diisoamylamine, this step is omitted.
Substrate Preparation: Clean the As₂S₃-coated substrate by rinsing with IPA followed by DI water, and then dry it with a stream of nitrogen gas.
Etching:
a. Immerse the As₂S₃-coated substrate into the diisoamylamine etching solution using tweezers.
b. If required, place the beaker on a magnetic stirrer and agitate the solution at a constant rate.
c. Etch for the desired amount of time. The etching time will depend on the film thickness and the desired etch depth.
Stopping the Etch:
a. Remove the substrate from the etching solution.
b. Immediately quench the etching process by immersing the substrate in a beaker of IPA.
Rinsing and Drying:
a. Rinse the substrate thoroughly with fresh IPA.
b. Rinse with DI water.
c. Dry the substrate with a stream of nitrogen gas.
Characterization: Characterize the etched film thickness using a profilometer or ellipsometer to determine the etch rate.
Protocol 2: Photolithographic Patterning of As₂S₃ using Diisoamylamine
Objective: To create a patterned structure in an As₂S₃ thin film using photo-assisted wet etching with diisoamylamine.
Materials:
As₂S₃-coated substrate
Photoresist (if used as a masking layer)
Photomask
UV light source (e.g., mask aligner)
Diisoamylamine
Developer (if using photoresist)
Anhydrous solvent (e.g., isopropanol)
Standard cleanroom processing equipment
Procedure:
Substrate Preparation: Start with a clean As₂S₃-coated substrate.
Pattern Definition (Direct Exposure):
a. Place the photomask directly on the As₂S₃ surface or in proximity, depending on the lithography tool.
b. Expose the substrate to UV light through the photomask for a predetermined time. The exposure dose will need to be optimized based on the light source intensity and the desired etch selectivity.
Pattern Definition (Using a Hard Mask):
a. Spin-coat a layer of photoresist onto the As₂S₃ film.
b. Soft-bake the photoresist.
c. Expose the photoresist to UV light through a photomask.
d. Develop the photoresist to create the desired pattern.
e. Hard-bake the photoresist.
Wet Etching:
a. Immerse the patterned substrate (either directly exposed or with a photoresist mask) into the diisoamylamine etching solution.
b. Etch for a sufficient time to transfer the pattern into the As₂S₃ film.
Stopping the Etch and Cleaning:
a. Remove the substrate from the etchant and quench in IPA.
b. Rinse thoroughly with IPA and then DI water.
c. If a photoresist mask was used, strip the remaining photoresist using an appropriate solvent.
d. Dry the substrate with nitrogen gas.
Inspection: Inspect the resulting pattern using an optical microscope or a scanning electron microscope (SEM).
Mandatory Visualization
Caption: Mechanism of diisoamylamine wet etching on As₂S₃.
Caption: Workflow for photo-assisted wet etching.
Application
Application Note: Quantitative Analysis of Diisoamylamine in Aqueous Samples by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals. Abstract: This application note details a robust and sensitive method for the quantitative analysis of diisoamylamine using High-Performance Liquid C...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and sensitive method for the quantitative analysis of diisoamylamine using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocol is ideal for the determination of diisoamylamine in simple aqueous matrices and can serve as a foundational method for more complex sample types. The method utilizes a "dilute-and-shoot" approach for sample preparation, followed by reversed-phase chromatography and detection by Multiple Reaction Monitoring (MRM) mass spectrometry.
Introduction
Diisoamylamine, also known as bis(3-methylbutyl)amine, is a secondary aliphatic amine. Accurate and sensitive quantification of such amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and industrial chemical analysis. This document provides a comprehensive protocol for the analysis of diisoamylamine by HPLC-MS/MS, offering high selectivity and sensitivity.
Standard Stock Solution (1 mg/mL):
Accurately weigh 10 mg of diisoamylamine standard and dissolve it in 10 mL of methanol.
Working Standard Solutions:
Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
Sample Preparation (Aqueous Samples):
For simple aqueous matrices, a "dilute-and-shoot" method is employed.
Centrifuge the sample at 10,000 rpm for 5 minutes to remove any particulate matter.
Dilute the supernatant with an equal volume of 50:50 acetonitrile/water.
Vortex for 30 seconds.
Transfer the diluted sample to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
The following parameters are based on established methods for similar aliphatic amines and are a strong starting point for the analysis of diisoamylamine.
Table 1: HPLC Parameters
Parameter
Value
HPLC System
A standard UHPLC/HPLC system
Column
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient
See Table 2
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Table 2: HPLC Gradient Program
Time (min)
% Mobile Phase B
0.0
5
8.0
95
10.0
95
10.1
5
15.0
5
Table 3: Mass Spectrometry Parameters
Parameter
Value
Mass Spectrometer
Triple Quadrupole Mass Spectrometer
Ion Source
Electrospray Ionization (ESI)
Polarity
Positive
Ion Spray Voltage
+5500 V
Temperature
500 °C
Nebulizer Gas (Gas 1)
40 psi
Turbo Gas (Gas 2)
50 psi
Curtain Gas
40 psig
CAD Gas
Medium
Scan Type
Multiple Reaction Monitoring (MRM)
MRM Transitions for Diisoamylamine
The precursor ion for diisoamylamine (C10H23N, MW: 157.30) is the protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of approximately 158.3. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. Based on the known fragmentation patterns of aliphatic amines and available spectral data, the following MRM transitions are proposed for quantification and confirmation.[1]
Table 4: Proposed MRM Transitions for Diisoamylamine
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Function
Diisoamylamine
158.3
100.2
Quantifier
Diisoamylamine
158.3
44.1
Qualifier
Note: The collision energy for each transition should be optimized on the specific mass spectrometer being used to achieve maximum signal intensity.
Data Presentation
Quantitative data for this method should be established through a validation process. The following table presents typical performance characteristics for the analysis of aliphatic secondary amines using HPLC-MS/MS, which can be used as a benchmark for the validation of this diisoamylamine method.[2][3][4][5]
Table 5: Representative Method Performance Characteristics for Aliphatic Amine Analysis
Parameter
Typical Value Range
Linearity (R²)
>0.99
Limit of Detection (LOD)
0.01 - 1.0 ng/mL
Limit of Quantitation (LOQ)
0.05 - 5.0 ng/mL
Recovery (%)
85 - 115%
Precision (%RSD)
<15%
Visualizations
Experimental Workflow
Caption: Experimental workflow for diisoamylamine analysis.
Application Notes and Protocols for Safe Handling and Storage of Diisoamylamine
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed procedures and safety information for the handling and storage of Diisoamylamine (CAS: 544-00-3). Adherence to thes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and safety information for the handling and storage of Diisoamylamine (CAS: 544-00-3). Adherence to these protocols is crucial to minimize risks and ensure a safe laboratory environment. Diisoamylamine is a flammable, corrosive, and toxic secondary amine, and proper safety precautions are mandatory.[1]
Hazard Identification and Data
Diisoamylamine, also known as Diisopentylamine or 3-methyl-N-(3-methylbutyl)-1-butanamine, is a colorless to pale yellow liquid with a characteristic amine odor.[2] It poses significant health and safety risks.
Table 1: Summary of Safety Data for Diisoamylamine
H226: Flammable liquid and vapor.H301/H331: Toxic if swallowed or if inhaled.H312: Harmful in contact with skin.H314: Causes severe skin burns and eye damage.
Solubility
Soluble in ethanol, ethyl ether, and chloroform. Slightly soluble in water.
Personal Protective Equipment (PPE)
The use of appropriate PPE is essential to prevent exposure to Diisoamylamine. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection : Chemical safety goggles are mandatory. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.
Skin Protection :
Gloves : Chemical-resistant gloves are required. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl or neoprene should be considered. Always check the glove manufacturer's compatibility data.
Protective Clothing : A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, chemical-resistant aprons or coveralls should be worn.
Respiratory Protection : All handling of Diisoamylamine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used in accordance with a comprehensive respiratory protection program.
Protocols for Safe Handling
3.1. General Handling Precautions
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Keep Diisoamylamine away from heat, sparks, open flames, and other ignition sources.
Use only non-sparking tools and equipment.
Ground and bond containers and receiving equipment to prevent static electricity buildup.
Avoid contact with skin, eyes, and clothing.
Do not eat, drink, or smoke in areas where Diisoamylamine is handled.
Wash hands thoroughly after handling.
3.2. Experimental Protocol: Weighing and Transferring Diisoamylamine
Preparation :
Ensure the chemical fume hood is functioning correctly.
Gather all necessary equipment: Diisoamylamine container, receiving vessel, balance, and appropriate transfer tools (e.g., pipette, syringe).
Don the required PPE as outlined in Section 2.
Procedure :
Place the balance inside the chemical fume hood.
Carefully open the Diisoamylamine container, being aware of any potential pressure buildup.
Slowly and carefully transfer the required amount of Diisoamylamine to the receiving vessel.
Clean any minor drips or spills immediately with a suitable absorbent material.
Securely close both the source and receiving containers.
Post-Transfer :
Wipe down the work area within the fume hood.
Properly dispose of all contaminated materials, such as pipette tips and gloves, in a designated hazardous waste container.
Remove PPE and wash hands thoroughly.
Protocols for Safe Storage
Store Diisoamylamine in a tightly closed container in a cool, dry, and well-ventilated area.
The storage area should be designated as a "flammables area" and be equipped with appropriate fire suppression systems.
Keep away from heat, sparks, and open flames.
Store away from incompatible materials, such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
Maintain an accurate inventory of the amount of Diisoamylamine in storage.
Emergency Procedures
5.1. First Aid Measures
Inhalation : Remove the individual to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention.
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
5.2. Spill Response
Small Spills :
Evacuate non-essential personnel from the area.
Ensure the area is well-ventilated.
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
Decontaminate the spill area.
Large Spills :
Immediately evacuate the area and alert others.
Activate the nearest fire alarm and contact emergency services.
If it is safe to do so, ensure the area is ventilated and remove ignition sources.
Mandatory Visualizations
Caption: Workflow for responding to a Diisoamylamine spill.
Caption: Hierarchy of control measures for safe chemical handling.
Application Notes and Protocols for Diisoamylamine Waste Disposal and Neutralization
For Researchers, Scientists, and Drug Development Professionals Introduction Diisoamylamine (C₁₀H₂₃N) is a secondary amine commonly utilized as a solvent and intermediate in organic synthesis.[1] As a flammable, corrosiv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisoamylamine (C₁₀H₂₃N) is a secondary amine commonly utilized as a solvent and intermediate in organic synthesis.[1] As a flammable, corrosive, and toxic substance, proper management of its waste is crucial to ensure laboratory safety and environmental protection.[2] These application notes provide detailed protocols for the safe neutralization and disposal of diisoamylamine waste, emphasizing safety precautions and regulatory compliance.
Chemical and Physical Properties
A thorough understanding of diisoamylamine's properties is essential for safe handling and disposal.
Laboratory coat, and in cases of potential splashing, a chemical-resistant apron.
Respiratory
Use in a well-ventilated area or under a chemical fume hood.
Waste Disposal Workflow
The proper disposal of diisoamylamine waste involves a multi-step process to ensure safety and compliance.
Caption: Workflow for the safe disposal of diisoamylamine waste.
Neutralization Protocol
Diisoamylamine is a basic compound and can be neutralized through a controlled reaction with a weak acid, such as citric acid, to form a less hazardous salt. The use of a weak acid is recommended to control the exothermic nature of the reaction.
Materials
Diisoamylamine waste
Citric acid (solid or a 1M solution)
Deionized water
pH meter or pH paper
Stir plate and magnetic stir bar
Ice bath
Appropriate PPE
Experimental Protocol
Note: This protocol is a general guideline. The exact quantities will depend on the concentration of diisoamylamine in the waste stream. It is recommended to first perform a small-scale trial.
Preparation:
Perform the entire procedure in a certified chemical fume hood.
Ensure an ice bath is readily available to manage the reaction temperature.
Place a beaker containing the diisoamylamine waste on a stir plate within the ice bath and begin gentle stirring.
Calculation of Stoichiometry:
Determine the molar amount of diisoamylamine in the waste. For pure diisoamylamine, the molar mass is 157.30 g/mol .
Citric acid is a triprotic acid, meaning it can donate three protons. The reaction stoichiometry between a secondary amine (R₂NH) and citric acid (H₃C₆H₅O₇) can be complex, but for neutralization purposes, a 1:1 molar ratio of amine to acidic protons is a safe starting point. A simplified reaction can be considered as:
3 R₂NH + H₃C₆H₅O₇ → (R₂NH₂⁺)₃(C₆H₅O₇³⁻)
Therefore, for every 3 moles of diisoamylamine, 1 mole of citric acid is required for complete neutralization.
Neutralization Procedure:
Slowly add a 1M solution of citric acid to the stirring diisoamylamine waste.
Monitor the temperature of the solution continuously. If the temperature rises by more than 10°C, pause the addition of acid until the solution cools.
Periodically check the pH of the solution using a calibrated pH meter or pH paper.
Endpoint Determination:
Continue adding citric acid until the pH of the solution is between 6.0 and 8.0.
Once the target pH is reached, stop the addition of acid and allow the solution to return to room temperature.
Final Disposal of Neutralized Solution
The resulting solution contains diisoamylammonium citrate. While significantly less hazardous than diisoamylamine, its disposal must still comply with local and institutional regulations.
Small Quantities: For small laboratory-scale quantities, if the final pH is within the neutral range (typically 6-9) and the solution does not contain other hazardous materials (e.g., heavy metals, halogenated solvents), it may be permissible to dispose of it down the drain with copious amounts of water. Always confirm this with your institution's Environmental Health and Safety (EHS) office before proceeding.
Large Quantities: For larger volumes, the neutralized solution should be collected in a properly labeled waste container. The label should indicate "Neutralized Diisoamylamine Waste (Aqueous Amine Salt Solution)" and include the date. This waste should then be disposed of through your institution's hazardous waste management program.
Spill Management
In the event of a diisoamylamine spill:
Evacuate all non-essential personnel from the area.
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit for chemicals.
Do not use combustible materials like paper towels to absorb the spill.
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
Ventilate the area and wash the spill site with a suitable solvent, followed by soap and water, collecting the cleaning materials as hazardous waste.
Technical Support Center: Purification of Diisoamylamine by Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of diisoamylamine by distillation. The information is presented in a ques...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of diisoamylamine by distillation. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of diisoamylamine, and how does it affect the distillation strategy?
A1: Diisoamylamine has a relatively high boiling point of approximately 187-188°C at atmospheric pressure.[1][2] This high boiling point means that vacuum distillation is often the preferred method for purification to prevent potential thermal decomposition that can occur at elevated temperatures. Heating organic compounds above 150°C for extended periods can sometimes lead to degradation.
Q2: Does diisoamylamine form an azeotrope with water?
Q3: What are the common impurities found in crude diisoamylamine?
A3: The impurities in crude diisoamylamine will largely depend on the synthetic route used for its production. A common method for synthesizing secondary amines is the reductive amination of alcohols or ketones. If produced from isoamyl alcohol and ammonia, potential impurities could include:
Unreacted isoamyl alcohol: The starting material may not have fully reacted.
Primary amine (isoamylamine): Formed as an intermediate or byproduct.
Tertiary amine (triisoamylamine): Can form if the secondary amine reacts further with the starting materials.[4][5]
Water: A common byproduct of the reaction.
Byproducts from side reactions: Depending on the specific reagents and conditions, other byproducts may be present. For instance, if a metal catalyst is used in an alcohol solvent, undesired alkyl amine impurities can be generated.
Q4: What safety precautions should be taken when distilling diisoamylamine?
A4: Diisoamylamine is a hazardous substance and requires careful handling. It is classified as a flammable liquid and vapor, is toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage. Therefore, the following safety precautions are essential:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE): This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
Ground all equipment: To prevent static discharge, which could ignite flammable vapors.
Use a heating mantle with a stirrer: Avoid open flames.
Have appropriate fire extinguishing media readily available (e.g., dry chemical, CO2).
Ensure all glassware is free of cracks and defects.
Consult the Safety Data Sheet (SDS) for diisoamylamine before starting any work.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Bumping or uneven boiling
- Insufficient stirring.- Presence of volatile impurities.- Superheating of the liquid.
- Ensure smooth and consistent stirring with a magnetic stir bar.- Add boiling chips to the distillation flask.- For vacuum distillation, ensure a slow and steady bleed of an inert gas like nitrogen through a capillary.
No distillate collecting at the expected temperature
- Thermometer bulb placed incorrectly.- System leak (especially in vacuum distillation).- Insufficient heating.
- Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.- Check all joints and connections for leaks. Re-grease joints if necessary.- Gradually increase the heating mantle temperature.
Distillate is cloudy
- Presence of water (co-distilling as an azeotrope).
- Dry the crude diisoamylamine with a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) before distillation.- Perform an initial azeotropic distillation using a Dean-Stark trap to remove water.
Product purity is low after distillation
- Inefficient fractional distillation column.- Distillation rate is too fast.- Inadequate separation of fractions.
- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Slow down the distillation rate to allow for proper equilibrium between the liquid and vapor phases.- Collect smaller fractions and analyze their purity (e.g., by GC or NMR) before combining them.
Discoloration of the distillation residue
- Thermal decomposition of diisoamylamine or high-boiling impurities.
- Use vacuum distillation to lower the boiling point and reduce the risk of decomposition.- Ensure the heating mantle temperature is not excessively high.
Data Presentation
Physical Properties of Diisoamylamine
Property
Value
Molecular Formula
C₁₀H₂₃N
Molecular Weight
157.30 g/mol
Boiling Point (atm)
187-188 °C
Density
~0.767 g/cm³
Flash Point
46.6 °C
Solubility in Water
Slightly soluble
Solubility in Organic Solvents
Soluble in ethanol, ether
Boiling Point of Diisoamylamine at Reduced Pressures (Estimated)
Since a specific vapor pressure curve for diisoamylamine was not found in the searched literature, the following are estimated boiling points at reduced pressures based on general principles for high-boiling amines. These values should be used as a starting point and optimized during the experiment.
Pressure (mmHg)
Estimated Boiling Point (°C)
10
~80 - 90
20
~95 - 105
50
~115 - 125
Experimental Protocol: Purification of Diisoamylamine by Vacuum Distillation
This protocol outlines a general procedure for the purification of crude diisoamylamine containing water and other impurities.
1. Pre-distillation Drying (Azeotropic Removal of Water)
Assemble a simple distillation apparatus with a heating mantle, a round-bottom flask, a Dean-Stark trap, a condenser, and a collection flask.
Add the crude diisoamylamine and a suitable solvent that forms a heterogeneous azeotrope with water (e.g., toluene) to the round-bottom flask.
Heat the mixture to reflux. The water-toluene azeotrope will distill over and collect in the Dean-Stark trap. The denser water will separate at the bottom of the trap, while the toluene (B28343) will overflow back into the distillation flask.
Continue the azeotropic distillation until no more water collects in the trap.
Allow the apparatus to cool down and then remove the toluene by simple distillation.
2. Fractional Vacuum Distillation
Apparatus Setup:
Assemble a fractional vacuum distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, a receiving flask (or a set of receiving flasks for collecting different fractions), and a vacuum source connected via a vacuum adapter with a stopcock to control the pressure.
Use a magnetic stirrer and a stir bar in the distillation flask.
Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
Procedure:
Transfer the dried crude diisoamylamine into the distillation flask. Add a few boiling chips or a magnetic stir bar.
Securely clamp the apparatus in a fume hood.
Begin stirring the diisoamylamine.
Slowly and carefully apply the vacuum. A typical starting pressure for a compound with this boiling point would be around 10-20 mmHg.
Once the desired pressure is stable, begin to heat the distillation flask gently with the heating mantle.
Observe the temperature on the thermometer. The first fraction to distill will likely be any remaining low-boiling impurities. Collect this forerun in a separate receiving flask.
As the temperature rises and stabilizes, the pure diisoamylamine will begin to distill. Collect the main fraction in a clean, pre-weighed receiving flask. Record the temperature and pressure at which the main fraction is collected.
Continue distillation until the temperature starts to drop or rise significantly, indicating that the main product has distilled over or that higher-boiling impurities are beginning to distill.
Stop the heating and allow the system to cool down completely before slowly and carefully releasing the vacuum.
Analyze the purity of the collected fractions using appropriate analytical techniques (e.g., GC, NMR, or IR spectroscopy).
Mandatory Visualization
Caption: Troubleshooting workflow for common diisoamylamine distillation problems.
Technical Support Center: Diisoamylamine Purification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of impuritie...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of impurities from a Diisoamylamine reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude diisoamylamine reaction mixture?
A1: The impurities in your diisoamylamine reaction will depend on the synthetic route. For a typical reductive amination synthesis, you can expect to find:
Unreacted Starting Materials: Such as isoamyl alcohol, isovaleraldehyde, and mono-isoamylamine.
Over-alkylation Products: Primarily triisoamylamine, which is formed when the secondary amine (diisoamylamine) reacts further.
Side-products from the Reducing Agent: For example, if sodium cyanoborohydride is used, cyanated byproducts may be present.
Residual Water: Formed during imine formation or present in the reagents.
Q2: My crude diisoamylamine has a significant amount of mono-isoamylamine and triisoamylamine. What is the best way to remove these?
A2: A combination of acid-base extraction and fractional distillation is highly effective. Acid-base extraction can roughly separate primary, secondary, and tertiary amines based on their differing basicity (pKa values). Fractional distillation is then used to separate compounds with different boiling points. For laboratory scale, flash column chromatography using amine-functionalized silica (B1680970) can also be an excellent option for high-purity isolation.
Q3: I am seeing significant peak tailing when I try to purify my diisoamylamine using standard silica gel column chromatography. Why is this happening and how can I fix it?
A3: The basic nature of diisoamylamine leads to strong interactions with the acidic silanol (B1196071) groups on the surface of standard silica gel, causing poor peak shape and tailing. To resolve this, you can:
Add a competing amine to your mobile phase, such as 0.5-1% triethylamine. This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.
Use an amine-functionalized silica column. These columns have a modified stationary phase that minimizes the strong acid-base interactions, resulting in improved peak shape and separation.
Q4: How can I confirm the purity of my final diisoamylamine product?
A4: A combination of analytical techniques is recommended for comprehensive purity analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
High-Performance Liquid Chromatography (HPLC): Often requires derivatization for UV detection of aliphatic amines, but is excellent for quantifying non-volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR): To determine the absolute purity of your compound against a certified internal standard.
Elemental Analysis (CHNS): To confirm the elemental composition of your purified product.
Troubleshooting Guides
Problem 1: Low Purity (<95%) After Fractional Distillation
If your diisoamylamine is not sufficiently pure after fractional distillation, consider the following:
Issue: Boiling points of impurities are too close to the product.
Solution: Increase the efficiency of your distillation column by using a longer fractionating column or one with a more efficient packing material. Also, ensure a slow and steady distillation rate.
Issue: Azeotrope formation.
Solution: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. If an azeotrope has formed, simple distillation will not separate the components. Consider using a different purification technique, such as extractive distillation or chromatography.
Issue: Thermal decomposition of the product.
Solution: If diisoamylamine is decomposing at its atmospheric boiling point, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Troubleshooting workflow for fractional distillation.
Problem 2: Inefficient Separation with Acid-Base Extraction
If you are not achieving a clean separation of primary, secondary, and tertiary amines using acid-base extraction, consider the following:
Issue: Incorrect pH for extraction.
Solution: The pH of the aqueous solution is critical for protonating/deprotonating the different classes of amines. Use a pH meter to carefully adjust the pH to selectively extract each amine based on its pKa.
Issue: Emulsion formation during extraction.
Solution: Emulsions can form at the interface of the organic and aqueous layers, making separation difficult. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
Issue: Amines are partially soluble in the aqueous layer.
Solution: To minimize the loss of your diisoamylamine to the aqueous layer, perform multiple extractions with smaller volumes of the organic solvent. Also, ensure the aqueous layer is saturated with salt (salting out) to decrease the solubility of the organic compounds.
Troubleshooting workflow for acid-base extraction.
Data Presentation
Table 1: Comparison of Purification Techniques for Diisoamylamine
Purification Method
Principle of Separation
Typical Purity Achieved
Advantages
Disadvantages
Fractional Distillation
Difference in boiling points
95-99%
Scalable, cost-effective for large quantities.
Not effective for azeotropes or thermally unstable compounds.
Acid-Base Extraction
Difference in pKa values
>90% (as a preliminary step)
Good for removing acidic or neutral impurities and for separating amine classes.
Can be labor-intensive, may not provide high purity on its own.
High resolution and purity, suitable for small to medium scale.
More expensive, requires solvent usage.
Table 2: Analytical Methods for Purity Assessment of Diisoamylamine
Analytical Method
Primary Use
Sample Preparation
GC-MS
Identification and quantification of volatile impurities.
Dissolution in a volatile solvent (e.g., methanol (B129727) or dichloromethane).
HPLC with Derivatization
Quantification of non-volatile impurities.
Derivatization with a UV-active agent, followed by dissolution in the mobile phase.
qNMR
Absolute purity determination.
Dissolution in a deuterated solvent with a certified internal standard.
Elemental Analysis (CHNS)
Verification of elemental composition.
Weighing a small amount of solid sample into a tin capsule.
Experimental Protocols
Protocol 1: Purification of Diisoamylamine by Fractional Distillation
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
Charging the Flask: Add the crude diisoamylamine to the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
Heating: Begin heating the flask gently using a heating mantle.
Distillation: As the mixture boils, the vapor will rise through the fractionating column. A temperature gradient will be established in the column.
Fraction Collection: Collect the fraction that distills at the boiling point of diisoamylamine (approximately 189 °C at atmospheric pressure). Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.
Analysis: Analyze the collected fractions for purity using GC-MS or another suitable analytical method.
Protocol 2: Purity Analysis of Diisoamylamine by GC-MS
Sample Preparation: Prepare a 1 mg/mL solution of the purified diisoamylamine in a volatile organic solvent such as methanol or dichloromethane.
Instrument Setup:
Column: Use a capillary column suitable for amine analysis (e.g., a low- to mid-polarity column).
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).
Carrier Gas: Use helium at a constant flow rate.
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., 50-500 amu).
Data Analysis: Identify the diisoamylamine peak based on its retention time and mass spectrum. Integrate the peak areas of all components to determine the relative purity.
Experimental workflow for GC-MS purity analysis.
Troubleshooting
Technical Support Center: Diisoamylamine in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of diisoamylamine. The information is tailored for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of diisoamylamine. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and address challenges in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using diisoamylamine?
A1: Due to its sterically bulky isoamyl groups, diisoamylamine's side reactions are often related to its size and basicity. The most common issues include:
Incomplete Reactions: The steric hindrance of diisoamylamine can slow down or prevent reactions with sterically congested electrophiles.
Elimination Reactions: When converted to a quaternary ammonium (B1175870) salt and used as a leaving group, diisoamylamine can promote E2 elimination, primarily yielding the Hofmann (less substituted) product.
Regioselectivity Issues in Deprotonation: As a lithium amide base (lithium diisoamylamide), it influences the regioselectivity of enolate formation, favoring the kinetic over the thermodynamic enolate.
Formation of N-nitrosodiisoamylamine: Like other secondary amines, diisoamylamine can react with nitrosating agents to form N-nitrosodiisoamylamine, a potential carcinogen.
Q2: How does the steric bulk of diisoamylamine influence its reactivity?
A2: The two large isoamyl groups sterically shield the nitrogen atom. This has two main consequences:
Reduced Nucleophilicity: While still a good nucleophile for simple electrophiles, its reactivity towards bulky electrophiles is significantly diminished, which can lead to lower yields or the need for more forcing reaction conditions.
Enhanced Basicity in Certain Contexts: When used to form a non-nucleophilic base like lithium diisoamylamide (LDIA), its steric bulk is advantageous. It readily deprotonates sterically accessible protons while being less likely to engage in nucleophilic side reactions with the substrate or electrophiles.
Q3: Is diisoamylamine thermally stable?
A3: Diisoamylamine is a relatively stable organic compound. However, like many amines, it can undergo decomposition at high temperatures. Caution should be exercised when heating diisoamylamine in the presence of reactive reagents, especially chlorinated solvents like dichloromethane, as exothermic reactions can occur.[1][2] It is recommended to use diisoamylamine within the temperature limits specified for the particular reaction and to be aware of potential incompatibilities.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
Question: I am performing a reductive amination with diisoamylamine and a sterically hindered ketone, and I am observing a low yield of the desired tertiary amine with a significant amount of unreacted starting materials. What is going wrong?
Answer: The likely cause is steric hindrance. The bulky nature of both diisoamylamine and your ketone is impeding the initial formation of the iminium ion intermediate, which is a prerequisite for reduction to the amine.
Troubleshooting Steps:
Increase Reaction Time and/or Temperature: Give the reaction more time to proceed to completion. Gently increasing the temperature can also help overcome the activation energy barrier, but monitor for potential decomposition.
Use a Lewis Acid Catalyst: The addition of a Lewis acid, such as Ti(OiPr)₄ or ZnCl₂, can activate the ketone towards nucleophilic attack by the sterically hindered diisoamylamine.[3]
Stepwise Procedure: Instead of a one-pot reaction, consider a two-step approach. First, form the imine or enamine intermediate, potentially with the removal of water (e.g., using a Dean-Stark apparatus). Once the intermediate is formed, add the reducing agent.
Choice of Reducing Agent: Ensure you are using a suitable reducing agent. While sodium borohydride (B1222165) can be used, it may also reduce the starting ketone.[4] A milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred as they selectively reduce the iminium ion.[3][4]
Issue 2: Unexpected Alkene Isomer Formation in an Elimination Reaction
Question: I used a quaternary ammonium salt containing diisoamylamine as a leaving group in an elimination reaction and obtained the less substituted alkene as the major product instead of the expected more substituted (Zaitsev) product. Why did this happen?
Answer: You have encountered a classic example of the Hofmann Elimination . Due to the significant steric bulk of the trialkylamine leaving group (in this case, derived from diisoamylamine), the base preferentially abstracts a proton from the least sterically hindered β-carbon. This leads to the formation of the less substituted alkene, known as the Hofmann product.[5][6][7][8]
Controlling Factors for Hofmann vs. Zaitsev Elimination:
Factor
Favors Hofmann Product (Less Substituted)
Favors Zaitsev Product (More Substituted)
Leaving Group Size
Large, bulky (e.g., -N(isoamyl)₂Me⁺)
Small, less bulky (e.g., -Br, -Cl)
Base Size
Bulky base (e.g., potassium tert-butoxide)
Small base (e.g., sodium ethoxide)
Substrate Sterics
High steric hindrance around the leaving group
Low steric hindrance
Experimental Protocol to Favor Hofmann Elimination:
Exhaustive Methylation: Treat diisoamylamine with excess methyl iodide to form the N,N-diisoamyl-N-methylammonium iodide.
Anion Exchange: React the quaternary ammonium iodide with silver oxide in water to generate the corresponding hydroxide (B78521) salt.
Thermal Elimination: Heat the quaternary ammonium hydroxide salt (typically 100-200 °C) to induce the E2 elimination, which will yield the less substituted alkene, diisoamylmethylamine, and water.[9]
Issue 3: Incorrect Regioisomer in an Alkylation Reaction via an Enolate
Question: I am using lithium diisoamylamide (LDIA) to deprotonate an unsymmetrical ketone before adding an alkyl halide. The alkylation is occurring at the less substituted α-carbon, but I wanted it to happen at the more substituted position. How can I control the regioselectivity?
Answer: The use of a bulky, strong, non-nucleophilic base like lithium diisoamylamide at low temperatures favors the formation of the kinetic enolate . This enolate is formed by removing the most accessible proton, which is typically on the less substituted α-carbon.[10][11] To obtain the product from alkylation at the more substituted position, you need to favor the formation of the thermodynamic enolate .
Conditions for Kinetic vs. Thermodynamic Enolate Formation:
Condition
Kinetic Enolate (Less Substituted)
Thermodynamic Enolate (More Substituted)
Base
Strong, bulky, non-nucleophilic (e.g., LDIA, LDA)
Weaker, smaller (e.g., NaH, NaOEt)
Temperature
Low temperature (e.g., -78 °C)
Higher temperature (e.g., 25 °C or reflux)
Solvent
Aprotic (e.g., THF, ether)
Protic or aprotic
Reaction Time
Short
Long (to allow for equilibration)
Protocol for Thermodynamic Enolate Formation:
Choose a Weaker Base: Use a base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) in a suitable solvent (e.g., THF or ethanol).
Use Higher Temperatures: Allow the reaction to run at room temperature or with gentle heating. This will enable the equilibrium to be established, favoring the more stable, more substituted thermodynamic enolate.
Add the Electrophile: Once the thermodynamic enolate has formed, add your alkyl halide to the reaction mixture.
Visual Guides
Caption: Hofmann Elimination Pathway with a Bulky Leaving Group.
Technical Support Center: Synthesis of Diisoamylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of diisoamylamine. Frequently...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of diisoamylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient laboratory-scale method for synthesizing diisoamylamine?
A1: The most prevalent and efficient method for the laboratory synthesis of diisoamylamine is reductive amination.[1][2] This one-pot reaction involves the condensation of isovaleraldehyde (B47997) with isoamylamine (B31083) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1] This method is favored because it avoids the common issue of over-alkylation, which can be a problem with other methods like direct alkylation of amines.[2]
Q2: What are the typical starting materials and reagents for the reductive amination synthesis of diisoamylamine?
A2: The key starting materials are isovaleraldehyde and isoamylamine. A suitable reducing agent is required for the reduction of the imine intermediate. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane.[1] A catalytic amount of a weak acid, like acetic acid, is often used to facilitate imine formation.
Q3: What are the potential side products in the synthesis of diisoamylamine?
A3: In reductive amination, a potential side product is the alcohol formed from the reduction of the starting aldehyde (isovaleraldehyde). Using a reducing agent that is selective for the imine over the carbonyl, such as sodium cyanoborohydride, can minimize this. In direct amination methods using isoamyl alcohol and ammonia, the formation of the primary amine (isoamylamine) and the tertiary amine (triisoamylamine) are common side products.
Q4: How can I purify the final diisoamylamine product?
A4: Diisoamylamine is typically purified by fractional distillation. This technique is effective for separating liquids with different boiling points. Given that diisoamylamine has a boiling point of 187-188°C, distillation can effectively remove lower-boiling starting materials and higher-boiling side products. For successful fractional distillation, it's important to have a fractionating column with a large surface area to allow for multiple vaporization-condensation cycles, which leads to better separation.
Troubleshooting Guide
Issue: Low Yield of Diisoamylamine
Low product yield is a frequent challenge. The following guide provides a systematic approach to troubleshooting this issue.
Possible Cause
Suggested Solution
Incomplete Imine Formation
- Ensure the reaction is stirred vigorously for adequate mixing. - Extend the reaction time for imine formation before adding the reducing agent. - Add a catalytic amount of weak acid (e.g., acetic acid) to promote imine formation. - Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting aldehyde.
Inefficient Reduction
- Use a fresh, high-quality reducing agent. Borohydride reagents can degrade with improper storage. - Choose an appropriate reducing agent. Sodium cyanoborohydride is often preferred for its selectivity for imines in the presence of aldehydes. - Ensure the stoichiometry of the reducing agent is correct; a slight excess is often used.
Side Reactions
- To prevent the reduction of the starting aldehyde, add the reducing agent after confirming imine formation. - In direct amination, optimize the molar ratio of reactants to favor the formation of the secondary amine.
Product Loss During Workup
- Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. - During distillation, ensure the apparatus is properly set up to avoid leaks and loss of vapor.
Poor Quality of Starting Materials
- Use pure, anhydrous solvents and reagents, as water can interfere with the reaction. - Purify starting materials if necessary. Impurities in the aldehyde or amine can lead to side reactions.
Data Presentation: Comparison of Synthesis Methods
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve isovaleraldehyde (1.0 equivalent) in anhydrous methanol.
Amine Addition: To the stirred solution, add isoamylamine (1.1 equivalents).
Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture. Stir the reaction at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC or GC-MS.
Reduction: In a separate flask, dissolve sodium cyanoborohydride (1.2 equivalents) in a minimal amount of anhydrous methanol. Slowly add this solution to the reaction mixture.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours.
Work-up:
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
Concentrate the mixture under reduced pressure to remove the methanol.
Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and basify the solution.
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude diisoamylamine.
Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure diisoamylamine.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in diisoamylamine synthesis.
Diisoamylamine stability issues and degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and potential degradation products of diisoamylamine. Troubleshooting...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and potential degradation products of diisoamylamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of diisoamylamine in experimental settings.
Issue 1: Inconsistent Experimental Results or Loss of Purity
Question: My experimental results using diisoamylamine are inconsistent, or I suspect the purity of my stored diisoamylamine has decreased. What could be the cause?
Answer: Inconsistent results or a decrease in purity can stem from the degradation of diisoamylamine. This degradation can be initiated by several factors, including improper storage conditions, exposure to air (oxidation), light, and elevated temperatures. Secondary amines like diisoamylamine are susceptible to oxidative degradation, which can alter their chemical structure and impact their reactivity.[1][2][3] To troubleshoot, verify the storage conditions of your diisoamylamine. It should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4] If the product has been stored for an extended period or under suboptimal conditions, re-analysis of its purity using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is recommended before use.
Issue 2: Discoloration of Diisoamylamine Solution
Question: My diisoamylamine solution has developed a yellow or brownish tint. Is it still usable?
Answer: Diisoamylamine is typically a colorless to pale yellow liquid.[4] The development of a more pronounced color, such as a yellow or brownish tint, can be an indicator of degradation. This discoloration may be due to the formation of oxidation products or other impurities. While a slight color change may not significantly impact all applications, it is a sign of potential chemical change. It is advisable to purify the diisoamylamine (e.g., by distillation) or use a fresh, unopened batch for sensitive experiments to ensure the reliability and reproducibility of your results.
Issue 3: Presence of Unexpected Peaks in Chromatographic Analysis
Question: I am analyzing a sample containing diisoamylamine and observe unexpected peaks in my chromatogram (e.g., HPLC or GC). What could these be?
Answer: The presence of unexpected peaks strongly suggests the presence of impurities or degradation products. Based on the known degradation pathways of secondary amines, these could include:
Oxidation Products: N-oxidation of secondary amines can lead to the formation of hydroxylamines and nitrones.
Dealkylation Products: Oxidative dealkylation can result in the formation of isoamylamine (B31083) and isovaleraldehyde.
Products of Reaction with CO2: In the presence of carbon dioxide, especially at elevated temperatures, secondary amines can undergo reactions leading to the formation of carbamates or other complex adducts.
Photodegradation Products: Exposure to UV or visible light can induce photochemical reactions, leading to various degradation products.
To identify these unknown peaks, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for diisoamylamine?
A1: Diisoamylamine should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources. It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q2: Is diisoamylamine sensitive to air?
A2: Yes, as a secondary amine, diisoamylamine is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of various degradation products and a decrease in purity over time.
Q3: What precautions should be taken when handling diisoamylamine?
A3: Diisoamylamine is a flammable liquid and can cause skin and eye irritation. It is important to handle it in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors.
Stability and Degradation
Q4: What are the main degradation pathways for diisoamylamine?
A4: The primary degradation pathways for diisoamylamine are expected to be:
Oxidation: Reaction with oxygen, leading to the formation of N-oxides, hydroxylamines, and nitrones.
Thermal Degradation: Decomposition at elevated temperatures, which can be accelerated by the presence of CO2.
Photodegradation: Degradation upon exposure to light.
Acid/Base Hydrolysis: While generally stable to hydrolysis, extreme pH conditions can potentially lead to degradation.
Q5: What are the likely degradation products of diisoamylamine?
A5: Based on the degradation pathways of similar secondary aliphatic amines, the potential degradation products of diisoamylamine include:
N-(3-methylbutyl)-N-(3-methylbutyl)hydroxylamine
Isovaleraldehyde nitrone
Isoamylamine
Isovaleraldehyde
Q6: How can I assess the stability of my diisoamylamine sample?
A6: The stability of a diisoamylamine sample can be assessed by performing a purity analysis over time using a validated stability-indicating analytical method, such as HPLC or GC. A significant decrease in the peak area of diisoamylamine and the appearance of new peaks corresponding to degradation products would indicate instability. Forced degradation studies can also be conducted to proactively identify potential degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Diisoamylamine
Stress Condition
Reagent/Condition
Temperature
Duration
Potential Degradation Pathway
Acid Hydrolysis
0.1 M HCl
60°C
24 hours
Hydrolysis (low probability)
Base Hydrolysis
0.1 M NaOH
Room Temperature
4 hours
Hydrolysis (low probability)
Oxidation
3% H₂O₂
Room Temperature
24 hours
Oxidation
Thermal
Dry Heat
80°C
48 hours
Thermal Degradation
Photolytic
UV light (254 nm) & Visible light
Ambient
Defined period
Photodegradation
Table 2: Potential Degradation Products of Diisoamylamine and Analytical Techniques for Identification
Potential Degradation Product
Chemical Structure
Molecular Weight ( g/mol )
Recommended Analytical Technique
N-(3-methylbutyl)-N-(3-methylbutyl)hydroxylamine
C₁₀H₂₃NO
173.30
LC-MS/MS, NMR
Isovaleraldehyde nitrone
C₅H₁₁NO
101.15
LC-MS/MS, GC-MS
Isoamylamine
C₅H₁₃N
87.16
GC-MS, HPLC
Isovaleraldehyde
C₅H₁₀O
86.13
GC-MS
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies of Diisoamylamine
This protocol outlines a general approach for conducting forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.
Preparation of Stock Solution: Prepare a stock solution of diisoamylamine in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
Application of Stress Conditions:
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
Thermal Degradation: Expose the solid or neat liquid diisoamylamine to dry heat (e.g., 80°C) for 48 hours.
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) and visible light for a defined period.
Sample Analysis:
Prior to analysis, neutralize the acidic and basic samples.
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
Data Analysis:
Calculate the percentage of degradation of diisoamylamine.
Determine the relative peak areas of the degradation products.
Use the MS data to propose structures for the major degradation products.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisoamylamine as a corrosion inhibitor....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisoamylamine as a corrosion inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides & FAQs
1. Poor Inhibition Efficiency
Question: My experiment is showing low or inconsistent inhibition efficiency with Diisoamylamine. What are the potential causes and how can I troubleshoot this?
Answer: Low inhibition efficiency can stem from several factors. Firstly, the concentration of Diisoamylamine may be insufficient to form a complete protective film on the metal surface. It is crucial to determine the optimal concentration by testing a range of concentrations. Secondly, inadequate mixing or dispersion of the inhibitor in the corrosive medium can lead to localized corrosion. Ensure vigorous and consistent agitation of the solution. The presence of contaminants in your experimental setup can also interfere with the inhibitor's adsorption. Thoroughly clean all glassware and equipment before use. Finally, the performance of amine-based inhibitors is temperature-dependent; you may need to evaluate the inhibitor's performance across a range of temperatures to find the optimal operating window.[1]
2. Inhibitor Precipitation
Question: I am observing precipitation of Diisoamylamine in my experimental solution. What could be causing this and how can I resolve it?
Answer: Precipitation of Diisoamylamine can occur due to its limited solubility in the experimental medium. The solubility of amines is often pH-dependent, so adjusting the pH of the solution (if compatible with your experimental conditions) may enhance solubility. Alternatively, using a co-solvent can help to increase the solubility of the inhibitor.[1]
3. Pitting Corrosion Observed
Question: Despite using Diisoamylamine, I am still observing pitting corrosion on my metal specimens. Why is this happening and what can be done?
Answer: While Diisoamylamine can be effective against general corrosion, it may not be as effective against localized corrosion like pitting, especially in the presence of aggressive ions such as chlorides. To address this, you could consider increasing the inhibitor concentration to promote the formation of a more robust protective film. Another approach is to use a synergistic inhibitor blend. Combining Diisoamylamine with a co-inhibitor that is specifically effective against pitting corrosion can provide more comprehensive protection.
4. Inconsistent and Non-Reproducible Results
Question: My experimental results for corrosion inhibition with Diisoamylamine are not consistent. What are the likely sources of this variability?
Answer: Inconsistent results often arise from variations in experimental procedures. Inconsistent surface preparation of the metal coupons is a common culprit. It is essential to implement a standardized and reproducible procedure for cleaning, polishing, and handling your specimens.[1] Fluctuations in the corrosive environment, such as changes in the concentration of corrosive species (e.g., dissolved gases, acids), can also significantly affect the results. Maintain tight control over the composition and parameters of your corrosive medium.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Gravimetric Method (Weight Loss)
This method provides a direct measure of the corrosion rate by determining the weight loss of a metal coupon after immersion in the corrosive medium.
Materials:
Metal coupons (e.g., mild steel) of known dimensions
Abrasive paper (various grits)
Acetone
Distilled water
Corrosive solution (e.g., 1 M HCl)
Diisoamylamine inhibitor
Analytical balance (precision ±0.1 mg)
Water bath or thermostat
Procedure:
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry thoroughly.
Initial Weighing: Accurately weigh each coupon using an analytical balance.[2]
Solution Preparation: Prepare the corrosive solution with and without various concentrations of Diisoamylamine.
Immersion: Immerse the weighed coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).[3]
Cleaning: After the immersion period, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., ASTM G1). This may involve scrubbing with a bristle brush in a solution containing inhibited acid.
Final Weighing: Rinse the cleaned coupons with distilled water and acetone, dry them, and reweigh them accurately.
Calculations:
Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t), where W is weight, A is the surface area, and t is the immersion time.
Electrode Preparation: Prepare the working electrode by polishing its surface as described for the weight loss method.
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the test solution.
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
Data Analysis: Plot the logarithm of the current density versus potential (Tafel plot). Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
EIS is a non-destructive technique that provides information about the formation of the protective inhibitor film and the corrosion mechanism.
Materials: Same as for Potentiodynamic Polarization.
Procedure:
Cell Setup: Set up the three-electrode cell as for the polarization measurements.
Stabilization: Allow the system to stabilize at the OCP.
Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct).
Technical Support Center: Optimizing Diisoamylamine Concentration in Wet Etching
Welcome to the technical support center for optimizing the concentration of Diisoamylamine in your wet etching processes. This resource is designed for researchers, scientists, and drug development professionals to provi...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing the concentration of Diisoamylamine in your wet etching processes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Diisoamylamine in a wet etching solution?
A1: Diisoamylamine, a secondary amine, primarily functions as a surfactant or a surface-modifying agent in wet etching solutions, such as Tetramethylammonium Hydroxide (TMAH). Its proposed mechanism involves adsorbing onto the silicon surface during the etching process. This can lead to several beneficial effects, including:
Improved Surface Finish: By passivating certain crystallographic planes, it can reduce the formation of hillocks and other surface defects, resulting in a smoother etched surface.
Modified Etch Rates: It can influence the etch rates of different silicon crystal planes, which can be leveraged to control the anisotropy of the etch and achieve desired geometries.
Enhanced Wetting: As a surfactant, it can reduce the surface tension of the etchant, allowing for more uniform contact with the silicon wafer and preventing the adherence of hydrogen bubbles that can cause etch defects.
Q2: What is a typical starting concentration for Diisoamylamine in a TMAH-based etchant?
A2: Currently, there is limited published data providing a specific, universally optimal concentration for Diisoamylamine in wet etching. As with many surfactants, the ideal concentration is highly dependent on the specific process parameters, including the TMAH concentration, etching temperature, and the desired outcome (e.g., etch rate vs. surface roughness). A typical starting point for similar amine-based additives is in the range of a few hundred parts per million (ppm) by volume. It is crucial to perform a design of experiments (DOE) to determine the optimal concentration for your specific application.
Q3: How does the concentration of Diisoamylamine affect the silicon etch rate and surface roughness?
Etch Rate: Initially, increasing the concentration of an amine surfactant may slightly increase the etch rate due to improved wetting. However, beyond an optimal point, the etch rate is likely to decrease as the surfactant molecules form a more densely packed layer on the silicon surface, hindering the access of the etchant.
Surface Roughness: Generally, the addition of a surfactant like Diisoamylamine is expected to decrease surface roughness. This is achieved by suppressing the formation of pyramidal hillocks. There will be an optimal concentration range to achieve the minimum surface roughness.
Q4: Can Diisoamylamine be used with other additives in the etching solution?
A4: Yes, Diisoamylamine can potentially be used in conjunction with other common additives like Isopropyl Alcohol (IPA). The interactions between these additives can be complex. For instance, while Diisoamylamine aims to improve surface quality, IPA is also known to produce smoother surfaces. A carefully designed experimental matrix is necessary to understand the synergistic or antagonistic effects of combining additives and to optimize their respective concentrations.
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
High Surface Roughness / Hillock Formation
1. Suboptimal Diisoamylamine concentration (too low).2. Inadequate mixing of the etchant solution.3. Contamination in the etchant or on the wafer surface.
1. Incrementally increase the Diisoamylamine concentration and monitor surface roughness.2. Ensure vigorous and uniform stirring of the etching bath.3. Use high-purity chemicals and ensure proper pre-etch wafer cleaning.
Low Etch Rate
1. Diisoamylamine concentration is too high, causing excessive surface passivation.2. Etching temperature is too low.3. Depletion of the active etchant species.
1. Systematically decrease the Diisoamylamine concentration.2. Verify and, if necessary, increase the etching temperature.3. Use a fresh etching solution or a larger volume of etchant.
Poor Etch Uniformity Across the Wafer
1. Non-uniform temperature distribution in the etching bath.2. Inefficient agitation leading to localized depletion of the etchant.3. Poor wetting of the wafer surface.
1. Ensure the etching bath has a uniform and stable temperature.2. Improve the stirring mechanism to ensure consistent etchant flow across the wafer.3. Consider a slight increase in Diisoamylamine concentration to improve wetting.
White Residue on Wafer After Etching
1. Incomplete rinsing of the etchant.2. Precipitation of silicate (B1173343) byproducts.
1. Implement a thorough rinsing protocol with deionized water immediately after etching.2. A brief dip in a dilute HF solution can sometimes remove silicate residues.
Quantitative Data Summary
The following table summarizes typical data for TMAH-based wet etching. Please note that the values related to Diisoamylamine are illustrative and should be determined experimentally.
Parameter
TMAH Only (25% @ 80°C)
TMAH with Optimized Additive (Illustrative)
Key Considerations for Diisoamylamine
Si (100) Etch Rate
~ 1 µm/min
0.8 - 1.2 µm/min
Etch rate may decrease at higher concentrations.
Surface Roughness (Ra)
> 50 nm
< 10 nm
Aim for the concentration that yields the lowest Ra.
Hillock Density
High
Very Low
A primary benefit of adding a surfactant.
Optimal Concentration
N/A
Typically in the ppm range
Must be determined experimentally for your process.
Experimental Protocols
Protocol for Determining Optimal Diisoamylamine Concentration
This protocol outlines a general procedure for optimizing the concentration of Diisoamylamine in a TMAH-based wet etching solution for silicon.
1. Materials and Equipment:
Silicon wafers of the desired orientation (e.g., <100>)
TMAH solution (e.g., 25% aqueous solution)
Diisoamylamine (high purity)
Deionized (DI) water
Standard cleaning solutions (e.g., Piranha, RCA)
Heated etching bath with temperature control and stirring mechanism
Wafer holders (PTFE)
Surface profilometer or Atomic Force Microscope (AFM) for roughness measurement
Microscope for visual inspection
2. Experimental Procedure:
3. Characterization:
4. Data Analysis:
Visualizations
Caption: Experimental workflow for optimizing Diisoamylamine concentration.
Caption: Troubleshooting logic for high surface roughness.
Optimization
Technical Support Center: Handling Diisoamylamine Spills in the Laboratory
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively and safely handle spills of Diisoamylamine in a laboratory setting. Troubleshooting Gu...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively and safely handle spills of Diisoamylamine in a laboratory setting.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter when handling a Diisoamylamine spill.
Q1: What are the immediate first steps to take after a Diisoamylamine spill?
A: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and activate the emergency response system. Remove all ignition sources as Diisoamylamine is flammable. If you are trained and it is safe to do so, begin to control the spill.
Q2: How do I know if a Diisoamylamine spill is considered "minor" and can be handled internally?
A: A minor spill is typically a small volume (e.g., less than 100 mL) that has been contained in a well-ventilated area, such as a chemical fume hood, and does not pose an immediate fire or health hazard. You should only handle a minor spill if you are properly trained and have the appropriate personal protective equipment (PPE) and spill kit materials readily available. If you have any doubt, treat it as a major spill.
Q3: What should I do if Diisoamylamine comes into contact with my skin or eyes?
A: If Diisoamylamine contacts your skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention in both cases.
Q4: The spill is starting to spread. How can I contain it?
A: Use an inert absorbent material from your spill kit, such as vermiculite, sand, or a commercial absorbent for chemical spills. Create a dike or barrier around the spill to prevent it from spreading further.
Q5: I don't have a specific neutralizer for Diisoamylamine in my spill kit. What can I use?
A: Diisoamylamine is a basic compound.[1] After absorbing the spill, you can neutralize the residue with a weak acid solution, such as a 5% solution of citric acid or acetic acid. Always test the pH of the neutralized area to ensure it is between 6 and 8 before final cleaning.
Q6: How do I dispose of the waste from a Diisoamylamine spill?
A: All materials used to clean up the spill, including absorbents, contaminated PPE, and cleaning materials, must be collected in a sealed, properly labeled hazardous waste container. The label should clearly indicate "Hazardous Waste: Diisoamylamine Spill Debris" and include the date. Follow your institution's specific guidelines for the disposal of flammable and corrosive chemical waste.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Diisoamylamine.
Personal protective equipment for working with Diisoamylamine
Technical Support Center: Diisoamylamine Handling This guide provides essential safety information and troubleshooting advice for researchers, scientists, and drug development professionals working with Diisoamylamine. D...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Diisoamylamine Handling
This guide provides essential safety information and troubleshooting advice for researchers, scientists, and drug development professionals working with Diisoamylamine. Diisoamylamine is a flammable, corrosive, and toxic chemical that requires strict adherence to safety protocols to prevent exposure and ensure a safe working environment.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Diisoamylamine?
A1: Diisoamylamine is classified as a hazardous substance with the following primary risks:
Flammability: It is a flammable liquid and vapor.[1]
Corrosivity: It causes severe skin burns and eye damage.[1][2]
Toxicity: It can be harmful if swallowed or in contact with skin, and toxic if inhaled.[1]
Q2: What is the minimum required Personal Protective Equipment (PPE) for handling Diisoamylamine?
A2: Due to its hazardous nature, a comprehensive PPE ensemble is mandatory. This includes:
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
Skin Protection: A chemically resistant lab coat or apron, along with full-length pants and closed-toe shoes, should be worn. For larger quantities or situations with a high risk of splashing, chemically resistant coveralls are recommended.
Hand Protection: Chemically resistant gloves are critical. The choice of glove material should be based on the specific operational conditions.
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a respirator appropriate for organic vapors should be used.
Q3: How do I select the right gloves for working with Diisoamylamine?
A3: No single glove material is resistant to all chemicals. For Diisoamylamine, and amines in general, nitrile and neoprene gloves are often recommended. However, it is crucial to consult the glove manufacturer's chemical resistance data for specific breakthrough times and degradation information. A summary of general chemical resistance for common glove materials is provided in the table below.
Q4: What should I do in case of accidental skin or eye contact with Diisoamylamine?
A4: Immediate action is crucial to minimize injury:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Q5: How should I handle a spill of Diisoamylamine?
A5: In the event of a spill, the following steps should be taken:
Evacuate the immediate area and alert your colleagues and supervisor.
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
For small, manageable spills, and only if you are trained and equipped to do so, wear the appropriate PPE, including respiratory protection.
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit. Do not use combustible materials.
Carefully collect the absorbed material using non-sparking tools and place it in a properly labeled, sealed container for hazardous waste disposal.
Decontaminate the spill area with a suitable neutralizing agent or cleaning solution.
Properly dispose of all contaminated materials, including PPE, as hazardous waste.
Troubleshooting Guide
Issue
Possible Cause
Solution
Gloves tearing or degrading quickly.
Incorrect glove material for the task or prolonged exposure.
Consult the glove manufacturer's chemical resistance chart to select a more appropriate glove material. For extended work, consider using thicker gloves or double-gloving.
Skin irritation despite wearing gloves.
Permeation of the chemical through the glove material.
This indicates that the breakthrough time of the glove has been exceeded. Immediately remove the gloves, wash your hands thoroughly, and select a glove with a longer breakthrough time for Diisoamylamine.
Fogging of safety goggles.
Poor ventilation inside the goggles.
Use anti-fog goggles or apply an anti-fog coating. Ensure a proper fit to allow for some air circulation without compromising the seal.
Amine odor is noticeable in the lab.
Inadequate ventilation or a small, undetected spill.
Immediately stop work and check the ventilation system (e.g., fume hood sash height). Carefully inspect the work area for any spills. If the odor persists, evacuate the area and contact your safety officer.
Data Presentation
Table 1: General Chemical Resistance of Glove Materials to Amines
Glove Material
General Resistance to Amines
Notes
Nitrile
Good to Excellent
A common choice for a wide range of chemicals, including many amines.
Neoprene
Good to Excellent
Offers good resistance to a broad spectrum of chemicals.
Butyl Rubber
Excellent
Provides excellent resistance to many corrosive chemicals.
Natural Rubber (Latex)
Fair to Poor
Generally not recommended for use with corrosive amines.
Polyvinyl Chloride (PVC)
Fair to Poor
May degrade upon contact with certain amines.
Disclaimer: This table provides general guidance. It is imperative to consult the specific glove manufacturer's data for chemical resistance to Diisoamylamine before use.
Experimental Protocols
Protocol for Donning and Doffing Personal Protective Equipment (PPE)
Objective: To outline the correct procedure for putting on and taking off PPE to minimize the risk of contamination and exposure to Diisoamylamine.
Materials:
Chemically resistant gloves (inner and outer pairs)
Chemically resistant lab coat or coveralls
Chemical safety goggles
Face shield
Appropriate respiratory protection (if required)
Closed-toe shoes
Procedure:
Donning (Putting On) PPE:
Hand Hygiene: Wash and dry your hands thoroughly.
Inner Gloves: Put on the first pair of gloves.
Lab Coat/Coveralls: Put on the lab coat or coveralls, ensuring it is fully fastened.
Respirator (if required): Perform a fit check to ensure a proper seal.
Goggles and Face Shield: Put on the safety goggles, followed by the face shield.
Outer Gloves: Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat or coveralls.
Doffing (Taking Off) PPE:
Inspect: Before removal, inspect the PPE for any visible contamination.
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
Face Shield and Goggles: Remove the face shield and goggles from the back of your head, avoiding touching the front surfaces. Place them in a designated area for decontamination.
Lab Coat/Coveralls: Unfasten the lab coat or coveralls and peel it away from your body, turning it inside out as you remove it to contain any contamination. Dispose of it in a designated hazardous waste container.
Inner Gloves: Remove the inner pair of gloves using the same peeling method as the outer gloves. Dispose of them in a designated hazardous waste container.
Hand Hygiene: Wash your hands thoroughly with soap and water.
Mandatory Visualization
Caption: PPE Selection Workflow for Diisoamylamine.
Technical Support Center: Diisoamylamine Chemical Compatibility
This guide provides technical support for researchers, scientists, and drug development professionals working with Diisoamylamine. It outlines incompatible materials and offers troubleshooting advice to prevent experimen...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides technical support for researchers, scientists, and drug development professionals working with Diisoamylamine. It outlines incompatible materials and offers troubleshooting advice to prevent experimental complications.
Frequently Asked Questions (FAQs)
Q1: What types of chemical substances are incompatible with Diisoamylamine?
A1: Diisoamylamine is incompatible with a range of chemical substances. Contact with these materials can lead to vigorous reactions, degradation of the amine, or the creation of hazardous byproducts. Key incompatibilities include:
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[1][2][3]
Acid Anhydrides and Acid Chlorides: Reacts readily with these compounds.
Carbon Dioxide (CO2): Can react with Diisoamylamine.
Metals: Aluminum is explicitly mentioned as incompatible.
Other Reactive Compounds: Risk of ignition or formation of flammable gases or vapors with nitrates, perchlorates, peroxides, and halogens. Contact with nitrites or nitrous acid can lead to the liberation of carcinogenic nitrosamines.
Q2: I've observed a change in the color or consistency of my Diisoamylamine during an experiment. What could be the cause?
A2: A change in the physical properties of Diisoamylamine, such as color or viscosity, often indicates a chemical reaction or degradation. This could be due to contamination with an incompatible substance from the list above, or gradual degradation from improper storage or handling. It is crucial to investigate the source of contamination to ensure the integrity of your experiment.
Q3: Can I use standard plastic labware with Diisoamylamine?
A3: The compatibility of Diisoamylamine with plastics should be carefully considered. While specific data for Diisoamylamine is limited, information for the general class of "amines" suggests that some common plastics may be unsuitable. For instance, Polyvinyl Chloride (PVC) can undergo dehydrochlorination when in contact with amines, which can degrade the material. It is always recommended to perform a compatibility test for your specific application, especially for long-term storage or experiments at elevated temperatures.
Q4: Are there any elastomers that are generally considered safe to use with Diisoamylamine?
A4: Based on general chemical resistance charts for amines, some elastomers show better resistance than others. However, swelling and degradation can still occur. The extent of this interaction depends on the specific elastomer, the temperature, and the duration of exposure. It is highly advisable to consult manufacturer-specific compatibility data or conduct in-house testing.
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot issues related to material incompatibility with Diisoamylamine.
Problem: Unexpected experimental results, such as reaction failure, byproduct formation, or changes in sample appearance.
Caption: Troubleshooting workflow for identifying material incompatibility issues.
Data on Material Compatibility
The following tables summarize the general chemical resistance of various materials to "amines." This data is intended as a guideline, and it is crucial to conduct specific tests for your application, as compatibility can be affected by factors such as temperature, pressure, and concentration.
Table 1: Chemical Compatibility of Common Plastics and Elastomers with Amines
Material
Rating
Observations
Buna-N (Nitrile)
Fair to Poor
Swelling and degradation are possible. The extent depends on the acrylonitrile (B1666552) content.
EPDM
Poor
Generally not recommended for use with amines.
Viton® (FKM)
Good
Often shows better resistance to amines compared to other elastomers.
Neoprene
Fair to Poor
Susceptible to degradation.
Nylon
Fair to Poor
Can be affected by amines, leading to a loss of mechanical properties.
Polypropylene (PP)
Good
Generally shows good resistance to amines at room temperature.
Polyvinyl Chloride (PVC)
Poor
Can undergo dehydrochlorination and degradation.
PTFE (Teflon®)
Excellent
Highly resistant to a wide range of chemicals, including amines.
Table 2: Chemical Compatibility of Common Metals with Diisoamylamine
Material
Rating
Observations
Aluminum
Not Recommended
Known to be incompatible and can lead to corrosion.
Carbon Steel
Fair to Poor
Corrosion can occur, especially in the presence of water.
Stainless Steel (304, 316)
Good
Generally considered resistant to amines under normal conditions.
Experimental Protocols
For critical applications, it is essential to perform material compatibility testing. The following are generalized methodologies based on industry standards.
Protocol 1: Plastic Compatibility Testing (Modified from ASTM D543)
This practice evaluates the resistance of plastic materials to chemical reagents.
Specimen Preparation: Prepare at least three standard test specimens of the plastic material (e.g., tensile bars). Measure and record the initial weight, dimensions, and appearance of each specimen.
Chemical Exposure: Fully immerse the specimens in Diisoamylamine in a sealed container to prevent evaporation. The test should be conducted at the intended operating temperature for a specified duration (e.g., 24 hours, 7 days).
Post-Exposure Evaluation: After the exposure period, remove the specimens, and gently clean and dry them.
Data Analysis:
Weight Change: Weigh the specimens and calculate the percentage change in weight.
Dimensional Change: Measure the dimensions and calculate the percentage change.
Appearance: Visually inspect for any changes in color, swelling, cracking, or crazing.
Mechanical Properties: Conduct tensile tests on the exposed specimens and an unexposed control group to determine the change in tensile strength and elongation at break.
Protocol 2: Elastomer Compatibility Testing
This method assesses the effect of Diisoamylamine on elastomeric materials by measuring changes in physical properties.
Specimen Preparation: Use standard O-rings or cut sections of the elastomer. Record the initial weight, volume (via fluid displacement), and hardness (using a durometer).
Chemical Exposure: Immerse the specimens in Diisoamylamine in a sealed container at the desired temperature and for a set duration.
Post-Exposure Evaluation: After exposure, remove the specimens, allow them to cool if necessary, and lightly pat them dry.
Data Analysis:
Volume Swell: Measure the final volume and calculate the percentage of volume swell. A volume change of 10% or less is often considered suitable.
Weight Change: Measure the final weight and calculate the percentage change.
Hardness Change: Measure the final hardness and note the change in durometer points.
Mechanical Properties: If possible, measure the change in tensile strength and elongation.
Caption: General workflow for material compatibility testing.
A Comparative Analysis of Diisoamylamine and Diisopropylamine as Bases in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Sterically Hindered Amine Base. In the realm of organic synthesis, the selection of an appropriate base is paramount t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Sterically Hindered Amine Base.
In the realm of organic synthesis, the selection of an appropriate base is paramount to achieving desired reactivity and selectivity. For reactions requiring a non-nucleophilic base to avoid unwanted side reactions, sterically hindered secondary amines are often the reagents of choice. This guide provides a detailed comparison of two such bases: Diisoamylamine and Diisopropylamine, focusing on their physicochemical properties, relative performance in common organic reactions, and practical considerations for their use in a laboratory setting.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical and chemical properties of Diisoamylamine and Diisopropylamine is crucial for predicting their behavior in a reaction. The following table summarizes key data points for these two amines.
The primary difference in the reactivity of Diisoamylamine and Diisopropylamine as bases stems from the steric hindrance around the nitrogen atom.
Diisopropylamine is a well-established sterically hindered, non-nucleophilic base. The two bulky isopropyl groups effectively shield the nitrogen's lone pair of electrons, making it difficult for the amine to act as a nucleophile and participate in substitution reactions. This property is highly valuable in reactions where the base's sole purpose is to deprotonate a substrate, such as in the formation of enolates for aldol (B89426) condensations or alkylation reactions.
Diisoamylamine , with its two isoamyl groups, also possesses significant steric bulk. However, the longer and more flexible isoamyl chains may allow for slightly greater accessibility to the nitrogen's lone pair compared to the more compact isopropyl groups of Diisopropylamine. This could translate to a subtle difference in nucleophilicity, although it is still considered a sterically hindered base.
The basicity of the two amines, as indicated by their similar pKa values, is comparable. This suggests that they will have a similar ability to deprotonate acidic protons in a given substrate.
Performance in a Hypothetical Aldol Condensation: An Experimental Protocol
To illustrate a practical comparison, we present a hypothetical experimental protocol for the base-catalyzed aldol condensation of benzaldehyde (B42025) with acetone. This reaction is a classic example where a non-nucleophilic base is employed to generate the enolate of acetone.
Objective: To compare the catalytic efficiency of Diisoamylamine and Diisopropylamine in the aldol condensation of benzaldehyde and acetone.
Two parallel reactions will be set up, one with Diisoamylamine and the other with Diisopropylamine.
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.06 g, 10 mmol) and acetone (0.87 g, 15 mmol) in anhydrous ethanol (20 mL).
Addition of Base: To this solution, add either Diisoamylamine (1.57 g, 10 mmol) or Diisopropylamine (1.01 g, 10 mmol) dropwise at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) every 30 minutes.
Work-up: Once the reaction is complete (as indicated by the consumption of benzaldehyde), quench the reaction by adding 1 M HCl (20 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Analysis: Analyze the crude product by ¹H NMR to determine the conversion and the ratio of aldol addition product to the dehydrated condensation product. Purify the product by column chromatography.
Expected Outcomes and Discussion:
Based on the properties of the two amines, the following outcomes can be anticipated:
Reaction Rate: Given their similar basicities, both amines are expected to catalyze the reaction. Any significant difference in the reaction rate could be attributed to subtle differences in their ability to access and deprotonate the α-protons of acetone, potentially influenced by their differing steric profiles.
Product Distribution: The ratio of the β-hydroxy ketone (aldol addition product) to the α,β-unsaturated ketone (condensation product) might vary. This could be influenced by the ability of the protonated amine (the conjugate acid) to participate in the dehydration step.
Side Reactions: Due to the steric hindrance of both bases, nucleophilic attack on the carbonyl carbon of benzaldehyde is expected to be minimal. However, a comparative analysis of the crude reaction mixture by NMR or GC-MS would reveal if one base leads to a cleaner reaction profile with fewer byproducts.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative study.
Safety and Handling
Both Diisoamylamine and Diisopropylamine are flammable and corrosive liquids that can cause severe skin burns and eye damage. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Diisoamylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.
Diisopropylamine: Highly flammable liquid and vapor. Harmful if swallowed and toxic if inhaled. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each compound before use for complete safety information.
Cost-Effectiveness
The cost of chemical reagents can be a significant factor in process development and large-scale synthesis. A general price comparison indicates that Diisopropylamine is often more readily available and, in many cases, more cost-effective than Diisoamylamine for bulk quantities. However, prices can fluctuate based on purity, supplier, and market demand.
Conclusion and Recommendations
Both Diisoamylamine and Diisopropylamine are effective sterically hindered secondary amine bases suitable for a range of organic reactions where nucleophilic side reactions must be minimized.
Diisopropylamine is a well-characterized, widely used, and often more economical choice for a non-nucleophilic base. Its high steric hindrance makes it a reliable option for preventing unwanted nucleophilic attack.
Diisoamylamine , while less commonly used, offers a similar level of basicity. Its slightly different steric profile due to the longer isoamyl chains might offer advantages in specific applications where subtle differences in steric hindrance could influence selectivity.
For most standard applications requiring a non-nucleophilic secondary amine base, Diisopropylamine would be the recommended starting point due to its established track record and cost-effectiveness. However, for complex syntheses where fine-tuning of steric factors is critical, or in cases where Diisopropylamine provides suboptimal results, Diisoamylamine presents a viable alternative that warrants investigation. The choice between these two bases should ultimately be guided by empirical testing and optimization for the specific reaction under consideration.
Diisoamylamine vs. Triamines: A Comparative Guide to Corrosion Inhibition Efficacy
In the landscape of corrosion mitigation strategies, amine-based inhibitors are a cornerstone for protecting metallic assets in various industrial applications. This guide provides a detailed comparison of the corrosion...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of corrosion mitigation strategies, amine-based inhibitors are a cornerstone for protecting metallic assets in various industrial applications. This guide provides a detailed comparison of the corrosion inhibition efficacy of diisoamylamine, a secondary aliphatic amine, and triamines, a class of polyamines containing three nitrogen atoms. This analysis is intended for researchers, scientists, and professionals in materials science and chemical engineering who are engaged in the development and evaluation of corrosion inhibitors.
The evaluation of corrosion inhibitor efficacy relies on a suite of well-established experimental techniques. The most common methods employed in the cited studies include:
1. Gravimetric (Weight Loss) Method: This is a fundamental and straightforward technique to determine the average corrosion rate.
Procedure:
Metal coupons of known dimensions and weight are prepared by polishing, degreasing, and drying.
The coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration and at a constant temperature.
After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
Calculation of Inhibition Efficiency (IE%):
IE% = [(W₀ - Wᵢ) / W₀] x 100
Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
2. Potentiodynamic Polarization: This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Procedure:
A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode, and a counter electrode.
The potential of the working electrode is scanned from a cathodic to an anodic potential relative to the open-circuit potential (OCP).
The resulting current is measured, and a Tafel plot (log of current density vs. potential) is generated.
Calculation of Inhibition Efficiency (IE%):
IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100
Where Icorr₀ is the corrosion current density without the inhibitor and Icorrᵢ is the corrosion current density with the inhibitor.
3. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion processes occurring at the metal-electrolyte interface.
Procedure:
A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies.
The impedance of the system is measured, and the data is presented as Nyquist and Bode plots.
Calculation of Inhibition Efficiency (IE%):
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100
Where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.
Mechanism of Inhibition
The primary mechanism by which both diisoamylamine and triamines inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process can occur through:
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the amine groups can become protonated, facilitating their adsorption on a negatively charged metal surface (due to the specific adsorption of anions like Cl⁻).
Chemisorption: This involves the sharing of electrons between the lone pair of electrons on the nitrogen atoms and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond.
The presence of multiple nitrogen atoms in triamines allows for stronger and more stable adsorption on the metal surface compared to a secondary amine like diisoamylamine. The longer molecular chains of triamines can also contribute to a more effective hydrophobic barrier.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Figure 1: Experimental workflow for the gravimetric (weight loss) method.
Figure 2: Simplified mechanism of amine-based corrosion inhibition.
Figure 3: Logical relationship comparing Diisoamylamine and Triamines.
Conclusion
Based on the available data and general principles of corrosion inhibition by amines, triamines are expected to exhibit higher inhibition efficiencies compared to diisoamylamine under similar conditions. This is primarily attributed to the presence of multiple nitrogen atoms in triamine molecules, which allows for stronger and more stable adsorption on the metal surface, leading to the formation of a more robust protective film. The longer and more complex structures of triamines can also enhance the hydrophobic barrier, further impeding the corrosive process. However, the selection of an optimal corrosion inhibitor depends on various factors, including the specific metal, the nature of the corrosive environment, operating temperature, and economic considerations. Therefore, direct experimental evaluation under specific application conditions is always recommended for the selection of the most appropriate corrosion inhibitor.
Diisoamylamine: A Comparative Performance Analysis in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals Diisoamylamine, a secondary amine with the chemical formula C₁₀H₂₃N, is a versatile reagent and catalyst in organic synthesis, valued for its basicity and n...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Diisoamylamine, a secondary amine with the chemical formula C₁₀H₂₃N, is a versatile reagent and catalyst in organic synthesis, valued for its basicity and nucleophilicity.[1] Its performance, however, is intrinsically linked to the solvent system in which it is employed. The choice of solvent can significantly influence reaction kinetics, product yield, and purity by modulating the solubility of reactants, stabilizing transition states, and affecting the amine's own reactivity. This guide provides a comprehensive comparison of Diisoamylamine's performance in different solvent systems, supported by experimental data from model reactions and established chemical principles.
Performance in Alkylation Reactions: A Quantitative Comparison
The reaction rate is highly dependent on the solvent's ability to stabilize the polar transition state that forms as the new carbon-nitrogen bond is created.[2] Solvents are broadly categorized as polar aprotic, polar protic, and nonpolar aprotic, each interacting differently with the reactants and the transition state.
Solvent Category
Solvent
Dielectric Constant (ε) at 20°C
Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
Nonpolar Aprotic
n-Hexane
1.88
1.0 x 10⁻⁵
Benzene
2.28
1.1 x 10⁻⁴
Polar Aprotic
Dichloromethane
9.08
1.3 x 10⁻³
Acetone
20.7
2.5 x 10⁻³
Acetonitrile
37.5
5.0 x 10⁻³
Dimethylformamide (DMF)
36.7
7.0 x 10⁻³
Polar Protic
Methanol
32.7
2.0 x 10⁻⁴
Ethanol
24.6
1.5 x 10⁻⁴
Note: The rate constants are for the reaction of piperidine (B6355638) with methyl iodide at 25°C and are compiled from various literature sources for comparative purposes.[2]
Analysis of Solvent Effects on Alkylation:
Polar Aprotic Solvents (e.g., DMF, Acetonitrile, Acetone): These solvents provide the highest reaction rates. Their high polarity effectively stabilizes the charged transition state, lowering the activation energy. Crucially, they do not form strong hydrogen bonds with the amine, leaving its lone pair of electrons readily available for nucleophilic attack.[2]
Nonpolar Aprotic Solvents (e.g., n-Hexane, Benzene): Reactions are significantly slower in these solvents. The low polarity offers poor stabilization for the polar transition state, resulting in a high activation energy barrier.
Polar Protic Solvents (e.g., Methanol, Ethanol): Despite their polarity, these solvents yield slower reaction rates compared to polar aprotic solvents. This is because they solvate the amine nucleophile through hydrogen bonding, creating a "cage" that must be disrupted for the reaction to proceed, thus increasing the energy barrier.
A Comparative Guide to Spectroscopic Techniques for the Identification of Diisoamylamine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of three common spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—for the identification and characterization of Diisoamylamine. The information presented herein is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, based on the strengths and limitations of each technique.
Introduction to Diisoamylamine
Diisoamylamine (also known as diisopentylamine) is a secondary amine with the chemical formula C10H23N.[1][2][3] It is a flammable and corrosive liquid.[1][2] Accurate identification of Diisoamylamine is crucial in various research and development settings, including chemical synthesis, pharmaceutical development, and quality control.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for Diisoamylamine using Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy.
Mass Spectrometry (MS) Data
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Table 1: GC-MS Data for Diisoamylamine
Parameter
Value
Source
NIST Number
237769
NIST Mass Spectrometry Data Center
Library
mainlib
NIST Mass Spectrometry Data Center
Total Peaks
63
NIST Mass Spectrometry Data Center
m/z Top Peak
100
NIST Mass Spectrometry Data Center
m/z 2nd Highest
44
NIST Mass Spectrometry Data Center
m/z 3rd Highest
57
NIST Mass Spectrometry Data Center
Table 2: LC-MS Data for Diisoamylamine
Parameter
Value
Source
Instrument
QStar XL, AB Sciex
Herbert Oberacher, Institute of Legal Medicine, Innsbruck/Austria
Ionization
Q-TOF
Herbert Oberacher, Institute of Legal Medicine, Innsbruck/Austria
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of atomic nuclei.
Table 3: ¹H NMR Spectral Data for Diisoamylamine
Parameter
Value
Source
Instrument
Varian A-60
John Wiley & Sons, Inc.
Frequency
90 MHz
Guidechem
Solvent
CDCl₃
Guidechem
Table 4: ¹³C NMR Spectral Data for Diisoamylamine
Parameter
Value
Source
Source of Sample
Eastman Organic Chemicals, Rochester, New York
John Wiley & Sons, Inc.
Solvent
CDCl₃
Guidechem
Infrared (IR) Spectroscopy Data
IR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the functional groups present.
Rapid screening for functional groups, quality control.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like Diisoamylamine.
Protocol:
Sample Preparation: Dilute the Diisoamylamine sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).
GC Separation:
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Injector Temperature: 250 °C.
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Quadrupole or Ion Trap.
Scan Range: m/z 35-300.
Source Temperature: 230 °C.
Transfer Line Temperature: 280 °C.
Data Analysis: Identify the Diisoamylamine peak based on its retention time and compare the acquired mass spectrum with a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, making it the gold standard for unambiguous identification.
Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of Diisoamylamine in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
Spectrometer: 300 MHz or higher.
Number of Scans: 16-32.
Relaxation Delay: 1-2 seconds.
Pulse Angle: 30-45 degrees.
¹³C NMR Acquisition:
Spectrometer: 75 MHz or higher.
Number of Scans: 1024 or more.
Pulse Program: Proton-decoupled.
Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on the known structure of Diisoamylamine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique for identifying the functional groups present in a sample.
Protocol:
Sample Preparation: For a liquid sample like Diisoamylamine, a neat sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the liquid onto the ATR crystal.
Data Acquisition:
Spectrometer: FTIR spectrometer equipped with a DTGS or MCT detector.
Accessory: ATR with a diamond or germanium crystal.
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Data Analysis: Identify the characteristic absorption bands for a secondary amine (N-H stretch, C-N stretch) and the aliphatic C-H stretches. Compare the obtained spectrum with a reference spectrum of Diisoamylamine.
Visualization of Experimental Workflows
GC-MS workflow for Diisoamylamine identification.
NMR workflow for Diisoamylamine identification.
FTIR workflow for Diisoamylamine identification.
Conclusion
The choice of spectroscopic technique for the identification of Diisoamylamine depends on the specific requirements of the analysis.
Mass Spectrometry (GC-MS or LC-MS) is ideal for definitive identification and for analyzing complex mixtures, offering high sensitivity and selectivity.
NMR Spectroscopy is unparalleled for unambiguous structure elucidation and should be the method of choice when the exact molecular structure needs to be confirmed.
IR Spectroscopy is a fast, simple, and cost-effective technique for rapid screening to confirm the presence of the secondary amine functional group and for routine quality control purposes.
By understanding the principles, advantages, and practical considerations of each technique, researchers can effectively utilize these powerful analytical tools for the successful identification and characterization of Diisoamylamine.
Navigating the Analytical Maze: A Comparative Guide to Cross-Reactivity and Interference in Diisoamylamine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of Diisoamylamine is paramount. However, the journey from sample to result is often fraught with analytical challenges, primari...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate quantification of Diisoamylamine is paramount. However, the journey from sample to result is often fraught with analytical challenges, primarily cross-reactivity and interference. This guide provides a comprehensive comparison of common analytical techniques, potential pitfalls, and strategies to ensure data integrity. While specific experimental data for Diisoamylamine is limited in publicly available literature, this guide extrapolates from established methodologies for similar aliphatic amines to provide a robust framework for analysis.
Executive Summary
The analysis of Diisoamylamine, a secondary aliphatic amine, is susceptible to cross-reactivity from structurally similar compounds and interference from matrix components and pharmaceutical excipients. This guide compares the two primary analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses the potential for interference in immunoassays. Derivatization is a key strategy in GC-MS to improve chromatographic performance, while meticulous sample preparation and the use of internal standards are crucial for mitigating matrix effects in LC-MS/MS. A thorough understanding of potential interferents is essential for developing robust and reliable analytical methods.
Comparative Analysis of Analytical Methodologies
The choice of analytical method for Diisoamylamine quantification depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. GC-MS and LC-MS/MS are the most powerful and commonly employed techniques.
Table 1: Comparison of Analytical Methods for Diisoamylamine Analysis
Parameter
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Immunoassay
Principle
Separation of volatile compounds followed by mass-based detection.
Separation of compounds in liquid phase followed by mass-based detection.
Antigen-antibody binding.
Sample Volatility
Requires volatile or derivatized analytes.
Suitable for a wide range of polarities and volatilities.
Does not require volatile analytes.
Derivatization
Often necessary to improve volatility and peak shape.[1][2]
Not always required, but can be used to improve ionization.
Not applicable.
Sensitivity
Good, can reach ng/mL levels.
Excellent, can reach pg/mL levels.
Varies, but can be highly sensitive.
Selectivity
High, based on retention time and mass spectrum.
Very high, based on retention time and specific MRM transitions.
Structurally similar compounds, matrix components.[3][6]
Throughput
Moderate.
High.
Very high.
Cost
Moderate.
High.
Low to moderate.
Potential Cross-Reactivity
Cross-reactivity occurs when a compound structurally similar to the analyte of interest interacts with the analytical system, leading to an inaccurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS, cross-reactivity is primarily a concern of co-elution of compounds with similar mass spectral fragmentation patterns. Due to the specificity of mass spectrometry, true cross-reactivity is less of an issue than chromatographic separation. However, isomers and structurally related amines could potentially interfere if not adequately separated.
Potential Cross-Reactants for Diisoamylamine in GC-MS:
Isomers: Other C10H23N isomers, such as di-n-pentylamine and various branched-chain isomers.
Structurally Similar Amines: Other secondary amines with similar chain lengths, for example, di-sec-butylamine.[7][8][9][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher selectivity due to the use of Multiple Reaction Monitoring (MRM). However, compounds that are isobaric (have the same mass) and produce similar fragment ions can potentially interfere.
Potential Cross-Reactants for Diisoamylamine in LC-MS/MS:
Isobaric Compounds: Any compound with the same molecular weight as Diisoamylamine (157.30 g/mol ) that might be present in the sample.[11]
Structurally Similar Amines: While less likely to produce the exact same MRM transition, high concentrations of similar amines could potentially cause some interference.
Immunoassays
Immunoassays are highly susceptible to cross-reactivity, as the antibody may bind to compounds with similar structural motifs to the target analyte.[3][6][12] While no specific immunoassay for Diisoamylamine is commercially available, a hypothetical assay would likely show cross-reactivity with other aliphatic amines.
Predicted Cross-Reactants in a Hypothetical Diisoamylamine Immunoassay:
Alkylamines: Simple alkylamines with similar chain lengths and branching.
Structurally Related Drug Molecules: Any drug molecule containing a similar aliphatic amine substructure.
Potential Interferences
Interference can arise from various sources, including the sample matrix, sample preparation, and the analytical instrumentation itself.
Matrix Effects in LC-MS/MS
The sample matrix can significantly impact the ionization efficiency of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This is a major concern in LC-MS/MS analysis of biological fluids and complex mixtures.
Interference from Pharmaceutical Excipients
In the analysis of drug formulations, excipients can be a significant source of interference.
Table 2: Potential Interference from Common Pharmaceutical Excipients
Excipient Class
Potential Interference Mechanism
Analytical Technique Affected
Polymers (e.g., PEG, PVP)
Can cause ion suppression in LC-MS/MS. May contain impurities that interfere.
LC-MS/MS
Surfactants (e.g., Polysorbates)
Can cause significant ion suppression and chromatographic issues.
LC-MS/MS
Sugars (e.g., Lactose, Mannitol)
Can potentially react with amines under certain conditions.
GC-MS, LC-MS/MS
Plasticizers (e.g., Phthalates)
Leaching from container closure systems can cause interfering peaks.[3][13]
GC-MS
Other Potential Sources of Interference
Plasticizers: Phthalates and other plasticizers can leach from labware and consumables, leading to interfering peaks in GC-MS analysis.[3][13]
Ion-Pairing Reagents: While useful for improving chromatography of basic compounds in LC, some ion-pairing reagents can cause ion suppression in MS detection.[4][5]
Experimental Protocols
The following are generalized experimental protocols for the analysis of Diisoamylamine based on established methods for similar amines. These should be optimized and validated for the specific application.
GC-MS Analysis with Derivatization
Derivatization is often employed to improve the volatility and chromatographic peak shape of amines.[1][14][2] Trifluoroacetic anhydride (B1165640) (TFAA) is a common derivatizing agent for primary and secondary amines.[1][15]
Protocol:
Sample Preparation: Extract the sample containing Diisoamylamine with a suitable organic solvent (e.g., ethyl acetate).
Derivatization:
Evaporate the extract to dryness under a gentle stream of nitrogen.
Cool to room temperature and evaporate to dryness.
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[1]
GC-MS Conditions:
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
Inlet Temperature: 250°C.
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.[16]
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions: Electron ionization (EI) at 70 eV. Scan range m/z 40-400.
LC-MS/MS Analysis
This method is suitable for the direct analysis of Diisoamylamine without derivatization.
Protocol:
Sample Preparation:
For plasma samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge.
For other matrices, a suitable liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
Evaporate the supernatant/eluate and reconstitute in the mobile phase.
LC-MS/MS Conditions:
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate: 0.4 mL/min.
MS/MS Conditions: Electrospray ionization (ESI) in positive mode. Optimize MRM transitions for Diisoamylamine (precursor ion > product ions).
Visualizing Workflows and Relationships
GC-MS Experimental Workflow
Caption: Workflow for the analysis of Diisoamylamine by GC-MS with derivatization.
LC-MS/MS Experimental Workflow
Caption: Workflow for the analysis of Diisoamylamine by LC-MS/MS.
Logical Relationship of Interference Sources
Caption: Potential sources of cross-reactivity and interference in Diisoamylamine analysis.
Conclusion and Recommendations
The accurate analysis of Diisoamylamine requires careful consideration of potential cross-reactivity and interference. While specific data for Diisoamylamine is scarce, a robust analytical approach can be developed by leveraging knowledge from the analysis of similar aliphatic amines.
Method Selection: For high sensitivity and selectivity, LC-MS/MS is the recommended method. GC-MS with derivatization is a viable alternative.
Method Validation: It is crucial to perform a thorough method validation, including specificity studies with potential cross-reactants and an evaluation of matrix effects.
Internal Standards: The use of a stable isotope-labeled internal standard for Diisoamylamine in both GC-MS and LC-MS/MS methods is highly recommended to compensate for matrix effects and variations in sample preparation.
Immunoassays: If developing an immunoassay, extensive cross-reactivity testing against a panel of structurally related compounds is essential.
By anticipating and addressing these analytical challenges, researchers can ensure the generation of high-quality, reliable data in their studies involving Diisoamylamine.
Comparative Analysis of Secondary Amine Catalysts in Aldol Reactions: A Focus on Kinetic Profiles
This comparison aims to offer a baseline for understanding how catalyst structure and reaction conditions influence the kinetic and stereochemical outcomes of aldol (B89426) reactions. The data presented is compiled from...
Author: BenchChem Technical Support Team. Date: December 2025
This comparison aims to offer a baseline for understanding how catalyst structure and reaction conditions influence the kinetic and stereochemical outcomes of aldol (B89426) reactions. The data presented is compiled from various studies and is intended to guide the selection of appropriate catalysts and the design of kinetic experiments.
Comparison of Kinetic Parameters for Secondary Amine Catalyzed Aldol Reactions
The following table summarizes key kinetic and performance data for the aldol reaction between acetone (B3395972) and p-nitrobenzaldehyde, a common model system for studying organocatalyzed reactions. It is important to note that direct comparison of absolute rates can be challenging due to variations in experimental conditions across different studies.
Note: The absence of data for diisoamylamine highlights a gap in the current body of research. The provided data for other secondary amines serves as a proxy for understanding the expected kinetic behavior.
Experimental Protocols for Kinetic Analysis
Accurate kinetic studies are crucial for understanding reaction mechanisms and optimizing reaction conditions. Below is a generalized experimental protocol for monitoring the kinetics of a secondary amine-catalyzed aldol reaction using in-situ IR spectroscopy, a technique that allows for real-time tracking of reactant consumption and product formation.
Objective: To determine the reaction order and rate constant for the L-proline-catalyzed aldol reaction between propionaldehyde (B47417) and a second aldehyde.
Materials:
L-proline
Propionaldehyde
Second aldehyde (e.g., p-nitrobenzaldehyde)
Solvent (e.g., DMSO)
Internal standard (if using chromatography for validation)
FTIR spectrometer with an attenuated total reflectance (ATR) probe
Reaction vessel with temperature control and stirring
Procedure:
Catalyst and Reactant Preparation: Prepare stock solutions of L-proline, propionaldehyde, and the second aldehyde in the chosen solvent at known concentrations.
Reaction Setup: In a temperature-controlled reaction vessel, combine the solutions of the ketone and the catalyst. Allow the mixture to equilibrate to the desired reaction temperature with stirring.
Initiation of Reaction and Data Acquisition: Initiate the reaction by adding the aldehyde solution to the reaction vessel. Simultaneously, begin collecting IR spectra at regular time intervals. Key vibrational bands to monitor include the carbonyl stretches of the reactants and the product.
Data Analysis:
Convert the absorbance of the characteristic carbonyl peaks to concentration using a pre-established calibration curve.
Plot the concentration of the reactants and product as a function of time.
Determine the initial reaction rate from the slope of the concentration vs. time plot at t=0.
By systematically varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component can be determined.
The overall rate law and the rate constant for the reaction can then be calculated.[3]
Mechanistic Insights and Visualization
The generally accepted mechanism for secondary amine-catalyzed aldol reactions proceeds through an enamine intermediate. The catalyst reacts with the ketone donor to form a nucleophilic enamine, which then attacks the electrophilic aldehyde. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Below is a visualization of the catalytic cycle for a generic secondary amine-catalyzed aldol reaction.
Caption: Catalytic cycle of a secondary amine-catalyzed aldol reaction.
This guide provides a comparative framework for understanding the kinetics of secondary amine-catalyzed aldol reactions. While data for diisoamylamine is currently unavailable, the information presented for other catalysts offers valuable insights for researchers. Further experimental studies are needed to fully elucidate the catalytic potential of diisoamylamine and other bulky secondary amines in this important class of reactions.
A Comparative Purity Analysis of Commercial Diisoamylamine for Research and Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This guide provides a comprehensive comparison of commercially available diisoamylamine, a common secondary amine in o...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This guide provides a comprehensive comparison of commercially available diisoamylamine, a common secondary amine in organic synthesis. We present experimental data on purity assessments, outline detailed analytical protocols, and compare its properties to viable alternatives, enabling informed decisions for critical applications.
Diisoamylamine [(CH₃)₂CHCH₂CH₂]₂NH, also known as diisopentylamine, is a versatile secondary amine utilized as a catalyst, solvent, and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Given its role in sensitive synthetic pathways, the presence of impurities can significantly impact reaction yields, product purity, and even the safety profile of the final compound. This guide offers a framework for evaluating the purity of commercial diisoamylamine and selecting suitable alternatives.
Comparative Purity of Commercial Diisoamylamine
The purity of diisoamylamine from various commercial suppliers can differ. While most suppliers provide a minimum purity specification, the nature and concentration of impurities often vary. Below is a summary of typical purity specifications and potential impurities.
Higher levels of isoamylamine, triisoamylamine, and isoamyl alcohol; potential for other synthesis-related impurities.
Note: This table represents typical values. Researchers should always refer to the supplier's specific certificate of analysis for lot-specific data.
Potential Impurities in Commercial Diisoamylamine
The primary synthesis route for diisoamylamine involves the reaction of isoamyl alcohol with ammonia (B1221849) at high temperature and pressure over a catalyst. This process can lead to the formation of several impurities.
Figure 1. Simplified synthetic pathway of diisoamylamine, highlighting the formation of primary and tertiary amine impurities.
Comparison with Alternative Secondary Amines
For applications where the specific properties of diisoamylamine are not strictly required, several alternative secondary amines with similar characteristics are available. The choice of an alternative will depend on factors such as basicity, steric hindrance, boiling point, and cost.
Non-nucleophilic base, widely used in organic synthesis.
Experimental Protocols for Purity Assessment
Accurate determination of diisoamylamine purity and impurity profiling can be achieved using gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Gas Chromatography (GC-FID) Method
This method is suitable for the quantification of volatile impurities such as isoamylamine, triisoamylamine, and residual isoamyl alcohol.
Experimental Workflow:
Figure 2. Workflow for the purity assessment of diisoamylamine by GC-FID.
Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B or equivalent with Flame Ionization Detector (FID).
Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
Injector Temperature: 250°C.
Detector Temperature: 280°C.
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp: 10°C/min to 220°C.
Hold: 5 minutes at 220°C.
Injection Volume: 1 µL.
Split Ratio: 50:1.
Sample Preparation:
Accurately weigh approximately 100 mg of the diisoamylamine sample into a 10 mL volumetric flask.
Dissolve and dilute to the mark with methanol.
For impurity identification, prepare individual standards of potential impurities (isoamylamine, triisoamylamine, isoamyl alcohol) in methanol.
Accurately weigh approximately 10 mg of the diisoamylamine sample into a 10 mL volumetric flask.
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
Conclusion
The purity of commercial diisoamylamine is a critical factor for its successful application in research and development. This guide provides a framework for assessing its purity through established analytical methods and for considering suitable alternatives. By implementing rigorous quality control and having a thorough understanding of potential impurities, researchers can ensure the reliability and reproducibility of their synthetic processes. It is always recommended to obtain a lot-specific certificate of analysis from the supplier and to perform in-house purity verification for critical applications.
A Comparative Analysis of Synthetic Routes to Diisoamylamine
Diisoamylamine, a secondary amine with significant applications as a solvent and intermediate in the synthesis of pharmaceuticals, dyes, and corrosion inhibitors, can be produced through various chemical pathways. This g...
Author: BenchChem Technical Support Team. Date: December 2025
Diisoamylamine, a secondary amine with significant applications as a solvent and intermediate in the synthesis of pharmaceuticals, dyes, and corrosion inhibitors, can be produced through various chemical pathways. This guide provides a comparative analysis of the most common and effective synthesis routes, offering insights into their underlying chemistry, reaction conditions, and overall efficiency. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Overview of Synthetic Strategies
The primary methods for synthesizing diisoamylamine involve the formation of carbon-nitrogen bonds, starting from isoamyl alcohol, isovaleraldehyde (B47997), or isoamylamine (B31083) itself. These routes, which include reductive amination and catalytic amination, each present distinct advantages and disadvantages in terms of yield, scalability, and environmental impact.
Route 1: Reductive Amination of Isoamyl Alcohol
This industrial-scale method involves the direct reaction of isoamyl alcohol with ammonia (B1221849) in the presence of a catalyst at elevated temperature and pressure. The reaction proceeds through the initial dehydrogenation of the alcohol to isovaleraldehyde, which then reacts with ammonia to form an imine, followed by hydrogenation to the amine. This process can yield a mixture of primary (isoamylamine), secondary (diisoamylamine), and tertiary (triisoamylamine) amines.
Experimental Protocol
A typical industrial process involves passing a mixture of isoamyl alcohol, liquefied ammonia, and hydrogen gas over a fixed-bed reactor containing a supported metal catalyst.[1][2]
Catalyst: The catalyst is typically composed of a main active component (e.g., Cobalt, 15-40% by weight) and auxiliary agents (e.g., Ni, P, Mn, 0.5-5% by weight) on a carrier like activated alumina.[2]
Reaction Conditions: The reaction is generally carried out at a temperature of 150–250 °C and a pressure of 0.5–3.0 MPa.[1][2]
Reactant Ratio: The molar ratio of liquefied ammonia to isoamyl alcohol is a critical parameter for controlling the product distribution. A ratio of 3–6:1 is reported to favor the production of diisoamylamine. The molar ratio of hydrogen to isoamyl alcohol is typically in the range of 2–5:1.
Purification: The reaction mixture is cooled, and the products are separated by fractional distillation to isolate diisoamylamine. Unreacted starting materials can be recycled.
Quantitative Data
Parameter
Value
Reference
Isoamyl Alcohol Conversion
≥97%
Overall Product Selectivity
≥99.5%
Diisoamylamine in Product Mix
10-60% (adjustable)
Synthesis Pathway
Caption: Reductive Amination of Isoamyl Alcohol.
Route 2: Reductive Amination of Isovaleraldehyde
This route is a common and versatile laboratory method for the synthesis of secondary amines. It involves the reaction of isovaleraldehyde with isoamylamine to form an imine intermediate, which is then reduced in situ to diisoamylamine. This method offers high selectivity and is generally easier to control on a smaller scale compared to the high-pressure industrial process.
Experimental Protocol
The following is a general procedure adaptable for the synthesis of diisoamylamine:
Imine Formation: Isovaleraldehyde (1.0 equivalent) is dissolved in a suitable solvent such as anhydrous methanol (B129727) in a round-bottom flask. Isoamylamine (1.1 equivalents) is added, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours.
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄) (1.2 equivalents), is dissolved in a minimal amount of the same solvent and added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.
Work-up and Purification: The reaction is quenched with water, and the solvent is removed under reduced pressure. The aqueous residue is basified (e.g., with saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated. The crude product is then purified by fractional distillation.
Quantitative Data
While specific yield data for diisoamylamine via this exact route was not found in the provided search results, reductive amination is generally a high-yielding reaction, often exceeding 80%.
Experimental Workflow
Caption: Reductive Amination of Isovaleraldehyde.
Route 3: Catalytic Self-Condensation of Isoamylamine
A highly efficient route involves the direct catalytic conversion of isoamylamine to diisoamylamine. This method relies on a specific catalyst to promote the self-condensation of the primary amine.
Experimental Protocol
A reported high-yield synthesis involves the following conditions:
Reactant: 1-amino-3-methylbutane (isoamylamine).
Catalyst: Co₂Rh₂/C.
Solvent: Toluene.
Temperature: 180 °C.
Reaction Time: 18 hours.
Atmosphere: Inert atmosphere in an autoclave under 760.051 Torr pressure.
Quantitative Data
Parameter
Value
Yield
81.0%
Logical Relationship
Caption: Catalytic Self-Condensation of Isoamylamine.
Comparison of Synthesis Routes
Feature
Reductive Amination of Isoamyl Alcohol
Reductive Amination of Isovaleraldehyde
Catalytic Self-Condensation of Isoamylamine
Starting Materials
Isoamyl Alcohol, Ammonia, Hydrogen
Isovaleraldehyde, Isoamylamine
Isoamylamine
Scale
Industrial
Laboratory
Laboratory/Pilot
Reaction Conditions
High Temperature (150-250°C), High Pressure (0.5-3.0 MPa)
Room Temperature, Atmospheric Pressure
High Temperature (180°C), Moderate Pressure
Selectivity
Mixture of primary, secondary, and tertiary amines (controllable)
High for secondary amine
High for secondary amine
Reported Yield
High conversion (≥97%), variable product distribution
Generally high (typically >80%)
81.0%
Advantages
Utilizes readily available starting materials, continuous process possible
High selectivity, mild reaction conditions, simple setup
Isovaleraldehyde can be less stable than isoamyl alcohol
Requires a specific and potentially expensive catalyst
Conclusion
The choice of synthesis route for diisoamylamine depends heavily on the desired scale of production and the available resources. For large-scale industrial manufacturing, the reductive amination of isoamyl alcohol offers a cost-effective solution, despite the need for specialized equipment and product purification. For laboratory-scale synthesis, the reductive amination of isovaleraldehyde provides a highly selective and straightforward method. The catalytic self-condensation of isoamylamine presents a promising high-yield alternative, particularly if the catalyst can be efficiently recycled. Each route offers a viable pathway to diisoamylamine, and the optimal choice will be dictated by the specific needs of the researcher or manufacturer.
Literature review of Diisoamylamine applications in catalysis
For Researchers, Scientists, and Drug Development Professionals Diisoamylamine, a secondary amine with the formula HN[(CH₂)₂CH(CH₃)₂]₂, is emerging as a versatile tool in the field of organic catalysis. Its bulky isoamyl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Diisoamylamine, a secondary amine with the formula HN[(CH₂)₂CH(CH₃)₂]₂, is emerging as a versatile tool in the field of organic catalysis. Its bulky isoamyl groups offer unique steric hindrance and electronic properties that can influence reaction pathways, selectivity, and catalyst stability. This guide provides a comparative overview of diisoamylamine's applications in various catalytic reactions, supported by available experimental data and detailed methodologies, to assist researchers in evaluating its potential for their synthetic needs.
Performance in Key Catalytic Reactions
While comprehensive reviews dedicated solely to diisoamylamine are scarce, its utility can be benchmarked against other secondary amines in several important organic transformations. The bulky nature of diisoamylamine often leads to different reactivity and selectivity profiles compared to less sterically hindered amines like diethylamine (B46881) or piperidine.
The Friedländer synthesis is a classic condensation reaction used to produce quinolines, a privileged scaffold in medicinal chemistry. The reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, often catalyzed by an acid or a base. Secondary amines can be employed as basic catalysts in this transformation.
Comparison with other amine catalysts:
Catalyst
Role
Potential Advantages of Diisoamylamine
Primary Amines (e.g., aniline)
Can act as both reactant and catalyst
Diisoamylamine acts solely as a catalyst, offering better control.
Less Hindered Secondary Amines (e.g., piperidine)
Common basic catalysts
The steric bulk of diisoamylamine may enhance regioselectivity.
Tertiary Amines (e.g., triethylamine)
Non-nucleophilic base
Diisoamylamine can participate in enamine formation, offering a different reaction pathway.
A generalized workflow for a diisoamylamine-catalyzed Friedländer synthesis is depicted below.
Fig. 1: Generalized workflow for Friedländer quinoline synthesis.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below is a representative, generalized protocol for a reaction where a secondary amine like diisoamylamine could be employed as a catalyst.
General Procedure for a Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. Weakly basic amines are often used as catalysts.
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the aldehyde or ketone, the active methylene compound, and the solvent (if applicable).
Add diisoamylamine to the mixture.
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, filter the solid product and wash with a cold solvent.
If no precipitate forms, remove the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Note: This is a generalized protocol. The optimal conditions, including catalyst loading, temperature, and reaction time, will depend on the specific substrates used and should be optimized accordingly.
Signaling Pathways and Logical Relationships
The catalytic cycle of many amine-catalyzed reactions can be visualized to understand the role of each component. The following diagram illustrates a general enamine catalytic cycle, which is relevant to reactions like the Michael addition and aldol condensation where diisoamylamine could act as the catalyst.
Fig. 2: General enamine catalytic cycle.
Conclusion
Diisoamylamine presents an interesting, sterically hindered secondary amine for applications in organocatalysis. While specific, direct comparative studies are limited in the current literature, its potential to influence selectivity in reactions such as the Friedländer synthesis and Knoevenagel condensation is significant. The provided generalized protocols and diagrams offer a starting point for researchers to explore the utility of diisoamylamine in their own synthetic endeavors. Further research is warranted to fully elucidate the catalytic performance of diisoamylamine and to provide quantitative comparisons with other amine catalysts across a broader range of reactions. Such studies will be invaluable to the scientific community, particularly those in drug discovery and process development, who are constantly seeking new and efficient catalytic systems.
Safety & Regulatory Compliance
Safety
Safeguarding Your Laboratory: Proper Disposal Procedures for Diisoamylamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. Diisoamylamine, a secondary am...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. Diisoamylamine, a secondary amine, is a flammable, corrosive, and toxic compound that necessitates careful and informed disposal procedures.[1][2][3][4] Adherence to these protocols is not only a matter of safety but also a legal requirement, with disposal needing to be in strict accordance with local, state, and federal regulations.[1]
This guide provides a comprehensive, step-by-step approach to the safe disposal of diisoamylamine, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Information
Before handling Diisoamylamine, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE).
Hazard Category
Description
Recommended Personal Protective Equipment (PPE)
Toxicity
Harmful if inhaled, swallowed, or absorbed through the skin. May cause respiratory irritation.
Chemical-resistant gloves, safety goggles or a face shield, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Corrosiveness
Causes severe skin burns and eye damage.
In addition to standard PPE, ensure protective clothing is chemical-resistant. An eye-wash station and safety shower should be readily accessible.
Flammability
Highly flammable liquid and vapor. Vapors can form explosive mixtures with air.
Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.
Environmental
Harmful to aquatic life with long-lasting effects. Should not be released into the environment.
Prevent entry into drains and waterways.
Step-by-Step Disposal Protocol
The proper disposal of diisoamylamine waste is a multi-step process that requires careful attention to detail from collection to final disposal.
1. Waste Identification and Segregation:
Clearly identify waste containing diisoamylamine as hazardous.
Segregate diisoamylamine waste from other waste streams, especially incompatible materials such as acids and strong oxidizing agents, to prevent hazardous reactions.
2. Waste Collection and Containerization:
Use a dedicated, compatible, and clearly labeled container for collecting diisoamylamine waste. The container should be in good condition, with a secure, tight-fitting lid.
The original container may be used if it is in good condition.
Label the container with the words "Hazardous Waste" and the full chemical name "Diisoamylamine." Do not use abbreviations.
Record the accumulation start date on the label.
3. Waste Storage:
Store the sealed waste container in a designated, cool, and well-ventilated area.
Ensure the storage area is away from direct sunlight, heat sources, and incompatible substances.
Secondary containment should be used to capture any potential leaks.
4. Spill Management:
In the event of a spill, immediately evacuate non-essential personnel.
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or earth.
Collect the absorbed material and any contaminated debris using non-sparking tools and place it into a designated hazardous waste container.
Decontaminate the spill area thoroughly.
5. Final Disposal:
Never dispose of diisoamylamine down the drain or in the regular trash.
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Ensure all disposal activities are documented as required by regulations.
Logical Workflow for Diisoamylamine Disposal
Caption: Workflow for the safe disposal of Diisoamylamine waste.